6-Amino-2-thiouracil-13C
Description
Properties
IUPAC Name |
6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](NC(=S)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-2-thiouracil-13C chemical structure and properties
An In-depth Technical Guide to 6-Amino-2-thiouracil-¹³C: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-2-thiouracil-¹³C, a stable isotope-labeled compound of significant interest to researchers in drug development, metabolomics, and analytical chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and, most critically, its application as an internal standard in quantitative mass spectrometry. This document is designed to provide not just procedural steps but also the scientific rationale behind its use, empowering researchers to leverage this tool with confidence and precision.
Introduction: The Significance of Isotopic Labeling
6-Amino-2-thiouracil is a pyrimidine derivative that serves as a foundational scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The introduction of stable isotopes, such as Carbon-13 (¹³C), into its molecular structure does not alter its chemical properties but provides a distinct mass signature. This seemingly subtle modification is transformative for analytical applications.
The ¹³C label makes 6-Amino-2-thiouracil-¹³C an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis[4]. Unlike structural analogs or deuterated standards, which can exhibit different chromatographic behavior or be subject to isotopic exchange, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte and are chemically indistinguishable during sample preparation and ionization[5]. This ensures the highest possible accuracy and precision in quantifying target analytes in complex biological matrices[6][7].
Chemical Identity and Physicochemical Properties
The defining characteristic of 6-Amino-2-thiouracil-¹³C is the incorporation of one or more ¹³C atoms into its pyrimidine ring. A common commercially available variant is 6-Amino-2-thiouracil-¹³C₂, where two carbon atoms are replaced with their heavier stable isotope[8].
Chemical Structure:
Figure 1: General structure of 6-Amino-2-thiouracil. For 6-Amino-2-thiouracil-¹³C₂, the ¹³C isotopes are typically incorporated into the pyrimidine backbone (e.g., at positions C2 and C4).
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [9] |
| Molecular Formula | Unlabeled: C₄H₅N₃OSLabeled: C₂¹³C₂H₅N₃OS | [8][9] |
| Molecular Weight | Unlabeled: 143.17 g/mol Labeled (¹³C₂): 145.15 g/mol | [8][10][11] |
| CAS Number | Unlabeled: 1004-40-6Labeled (¹³C₂): 1330170-14-3 | [8][10] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically ≥98% | [10][11] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 6-Amino-2-thiouracil is a well-established condensation reaction. To produce the ¹³C-labeled version, the isotopic label must be introduced via one of the key starting materials. A common and efficient method involves the reaction of a ¹³C-labeled thiourea with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide[12].
Causality in Synthesis Design: The choice of ¹³C-labeled thiourea is strategic. Thiourea provides both the C2 carbon and the sulfur atom of the final pyrimidine ring. Using a doubly-labeled thiourea (e.g., ¹³C-thiourea where the carbon is ¹³C and one nitrogen is ¹⁵N) or reacting it with a ¹³C-labeled ethyl cyanoacetate allows for precise placement of the isotopic labels in the core heterocyclic structure. This is crucial for its function as an internal standard, as the label must be in a stable position that is not lost during metabolic processes if it were to be used as a tracer.
Step-by-Step Synthesis Protocol for 6-Amino-2-thiouracil-¹³C₂
This protocol is adapted from established procedures for the synthesis of the unlabeled compound[12].
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Thiourea-¹³C₂ (hypothetical, with ¹³C at the carbonyl and another ring position precursor)
-
Ethyl Cyanoacetate
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1 equivalent) in absolute ethanol with stirring. This exothermic reaction generates the sodium ethoxide base required for the condensation.
-
Reactant Dissolution: To the freshly prepared sodium ethoxide solution, add Thiourea-¹³C₂ (1 equivalent) and stir until it is completely dissolved.
-
Condensation Reaction: Add ethyl cyanoacetate (1 equivalent) to the solution. Heat the reaction mixture to reflux for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water dropwise until the resulting sodium salt of the product is fully dissolved.
-
Acidification: Precipitate the final product by acidifying the solution with glacial acetic acid until the pH is approximately 5-6.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified 6-Amino-2-thiouracil-¹³C₂ under vacuum to a constant weight.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 6-Amino-2-thiouracil-¹³C₂.
Application as an Internal Standard in LC-MS/MS
The primary and most valuable application of 6-Amino-2-thiouracil-¹³C is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution: The methodology involves adding a known concentration of the ¹³C-labeled IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process[4]. Because the IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of sample loss, thus providing highly accurate and precise results[5].
Experimental Protocol: Quantification of a Thiouracil-Analog Drug in Human Plasma
This protocol outlines the use of 6-Amino-2-thiouracil-¹³C₂ as an IS to quantify a hypothetical drug, "Drug-X," which shares a similar core structure.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Drug-X (the analyte) in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of 6-Amino-2-thiouracil-¹³C₂ (the IS) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Drug-X stock solution to create a series of working solutions. Spike these into blank human plasma to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QCs at low, medium, and high concentrations in the same manner using a separate weighing of the Drug-X standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the IS working solution (e.g., at 500 ng/mL). Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Drug-X: e.g., Q1: 144.1 -> Q3: 101.1 (hypothetical)
-
IS (6-Amino-2-thiouracil-¹³C₂): Q1: 146.1 -> Q3: 103.1 (hypothetical, mass shift of +2 Da)
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Drug-X in the unknown samples and QCs from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Conclusion
6-Amino-2-thiouracil-¹³C is a powerful tool for modern scientific research, particularly in the realm of drug development and quantitative analysis. Its synthesis from ¹³C-labeled precursors provides a chemically identical but mass-shifted analog to its unlabeled counterpart, fulfilling the ideal requirements for an internal standard. By understanding the principles behind its synthesis and application, researchers can implement robust, accurate, and precise bioanalytical methods, ensuring the integrity and reliability of their data.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil. Available at: [Link]
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-
Journal of Pharmacy & Pharmacognosy Research (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Available at: [Link]
- El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Mansoura Journal of Chemistry.
- Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry.
- Al-Issa, S. A. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)- ones and their antimicrobial activity. RSC Advances.
-
Pharmaffiliates. 6-Amino-2-thiouracil-13C2. Available at: [Link]
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica. Available at: [Link]
- Aremu, O. S., Alapour, S., Manhas, N., Singh, M., Singh, P., & Koorbanally, N. A. (2021). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Appretech Scientific Limited. 6-Amino-2-thiouracil. Available at: [Link]
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PubChem. 6-Amino-2-thiouracil. Available at: [Link]
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ResearchGate. (2004). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. Available at: [Link]
- Van der Woude, F. J., De Smet, M., Gribnau, F. W., & Van der Hem, G. K. (1984). Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. British Journal of Clinical Pharmacology.
- Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry.
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ResearchGate. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Available at: [Link]
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ResearchGate. (2011). A correction matrix for evaluation of "pure" artificial 13 C distribution. Available at: [Link]
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IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available at: [Link]
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UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Available at: [Link]
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Chiron. (n.d.). Why do toxicologists need an internal standard?. Available at: [Link]
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6-Amino-2-thiouracil-13C molecular weight and formula
Stable Isotope Profiling: 6-Amino-2-thiouracil- C
Technical Guide & Application Whitepaper
Executive Summary
6-Amino-2-thiouracil (6-ATU) is a pyrimidine derivative pivotal in the synthesis of antithyroid therapeutics (e.g., propylthiouracil) and adenosine receptor antagonists. The
This guide provides a definitive breakdown of the molecular weight, isotopic formula, synthesis pathways, and validated LC-MS/MS protocols for researchers utilizing this stable isotope in drug development.
Part 1: Physicochemical Characterization
The precise molecular weight of stable isotopes depends on the number and position of the labeled carbons. While "6-Amino-2-thiouracil-
The data below details the Mono-
Table 1: Comparative Molecular Specifications
| Property | Unlabeled Standard (Light) | Mono- |
| CAS Number | 1004-40-6 | N/A (Generic); Specific: 1330170-14-3 ( |
| Molecular Formula | ||
| Exact Mass (Monoisotopic) | 143.0153 Da | 144.0187 Da |
| Average Molecular Weight | 143.17 g/mol | 144.16 g/mol |
| pKa (Acidic) | ~7.8 (Thiol/Amide) | ~7.8 |
| Solubility | DMSO (High), 0.1M NaOH (High), Water (Low) | Same |
Note on Isotopic Purity: High-grade research standards typically require
atom %C enrichment to prevent signal overlap with the natural abundance M+1 peak of the analyte in quantitative MS.
Part 2: Synthesis & Structural Logic
The synthesis of 6-Amino-2-thiouracil-
Mechanism: Base-Catalyzed Cyclization
The reaction involves the condensation of ethyl cyanoacetate with thiourea in the presence of sodium ethoxide (NaOEt).
Figure 1: Synthetic pathway for C2-labeled 6-Amino-2-thiouracil. The
Part 3: Analytical Applications
1. Internal Standard for LC-MS/MS
In quantitative bioanalysis, 6-Amino-2-thiouracil-
-
Mass Shift: The +1 Da shift (or +2 Da for
C ) moves the standard away from the analyte's primary isotopic envelope. -
Co-Elution: Because
C substitution has negligible effects on lipophilicity, the labeled standard co-elutes perfectly with the endogenous analyte, ensuring it experiences the exact same ionization environment.
2. Mechanistic Toxicology (TPO Inhibition)
Researchers use
Part 4: Experimental Protocols
Protocol A: Solubilization & Stock Preparation
Self-Validating Step: 6-Amino-2-thiouracil is poorly soluble in neutral water. Visual confirmation of dissolution is critical before dilution.
-
Weighing: Weigh 1.0 mg of 6-Amino-2-thiouracil-
C into a glass vial. -
Primary Solvent: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Why: DMSO disrupts the strong intermolecular hydrogen bonding of the thiouracil crystal lattice.
-
-
Alternative (Aqueous): If DMSO is incompatible, use 0.1 M NaOH. The deprotonation of the thiol/enol group (
) vastly increases solubility. -
Storage: Store at -20°C. Stable for 6 months.
Protocol B: LC-MS/MS Optimization (ESI Negative Mode)
Thiouracils ionize best in negative mode due to the acidic protons on the nitrogen and sulfur.
-
Column: Phenomenex Kinetex 2.6µm C18 (or equivalent Polar C18). Standard C18 may suffer from poor retention of this polar molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (hold 1 min)
95% B (over 5 mins).
MRM Transitions (Example for Mono-
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Unlabeled | 142.0 | 83.0 | 20 | Ring fragmentation (Loss of HSCN) |
| 143.0 | 84.0 | 20 | Corresponding fragment retaining label |
Critical QC Check: Inject a blank sample immediately after the high-concentration standard to check for "carryover," as thiouracils can stick to stainless steel LC tubing.
References
-
PubChem. (2025).[1] 6-Amino-2-thiouracil | C4H5N3OS.[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]
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Mohamed, N. R., et al. (2007).[7] Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines. Scientia Pharmaceutica.[7] Available at: [Link]
-
Nogimori, T., et al. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). 6-Amino-2-thiouracil-13C2 Reference Standard. Available at: [Link]
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The Isotopic Compass: Navigating Drug Discovery with 13C-Labeled Pyrimidine Precursors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of cellular metabolism is central to both health and disease. Pyrimidine nucleotides, essential building blocks for DNA and RNA, are at the heart of this dance, and their dysregulation is a hallmark of numerous pathologies, including cancer.[1][2] This guide illuminates the power of using stable, non-radioactive carbon-13 (¹³C) isotopes to label pyrimidine precursors. By introducing these labeled molecules into biological systems, we can trace their journey through complex biochemical pathways with remarkable precision.[3] This technique, a cornerstone of modern systems biology, offers unparalleled insights into metabolic fluxes, drug-target interactions, and the pharmacokinetic fate of novel therapeutics.[4][5] We will explore the core principles, from the synthesis of these critical research tools to their application in high-throughput screening and metabolic flux analysis, providing both the theoretical framework and field-proven protocols to empower your drug discovery programs.
The Centrality of Pyrimidine Metabolism in Disease
To appreciate the utility of ¹³C-labeled pyrimidines, one must first understand the pathways they illuminate. Cells produce pyrimidines through two primary routes: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This energy-intensive process builds pyrimidine rings from simple molecules like bicarbonate, aspartate, and glutamine.[2] It is a tightly regulated pathway, often upregulated in rapidly proliferating cells, such as cancer cells, making it a prime target for therapeutic intervention.[1][2]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids.[2] It is less energy-consuming and crucial for tissues that have low rates of de novo synthesis.[2]
Genetic defects in the enzymes governing these pathways can lead to a variety of disorders, including developmental delays and immunodeficiencies, underscoring their critical physiological role.[1][6][7] The distinct reliance of cancer cells on these pathways provides a therapeutic window that can be exploited by novel drugs.
Caption: Pyrimidine metabolism, showing de novo and salvage pathways leading to DNA/RNA.
Crafting the Tool: Synthesis of ¹³C-Labeled Pyrimidine Precursors
The foundation of any stable isotope tracing study is the availability of high-purity labeled compounds. The chemical synthesis of ¹³C-labeled pyrimidine nucleosides is a sophisticated process that allows for precise placement of the ¹³C atoms at specific positions within the molecule.[8]
Common synthetic strategies often start with readily available, fully labeled starting materials like [¹³C₆]-D-glucose.[9][10][11] Through a series of chemical reactions, the labeled ribose sugar is prepared and then coupled with a labeled or unlabeled pyrimidine base (like uracil or cytosine) to form the desired nucleoside.[9][10][11] These methods have been refined to improve yields and reduce the number of steps, making these essential research materials more accessible.[11] This capability for site-specific labeling is crucial, as the choice of isotopomer (the specific labeling pattern) can be tailored to probe different metabolic questions.
Core Applications in the Drug Discovery Pipeline
The use of ¹³C-labeled pyrimidines provides a dynamic window into cellular function, moving far beyond the static snapshots offered by traditional genomics or proteomics.[12]
Metabolic Flux Analysis (MFA): Quantifying the Engine of the Cell
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[12][13] By feeding cells a ¹³C-labeled substrate, such as [U-¹³C]-glucose or a ¹³C-pyrimidine, and allowing them to reach a metabolic and isotopic steady state, researchers can measure the distribution of ¹³C atoms across a range of downstream metabolites.[14][15]
This distribution pattern, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR), serves as a direct readout of intracellular metabolic activity.[12][13] For drug discovery, this is invaluable for:
-
Mechanism of Action Studies: Determining precisely how a drug alters metabolic pathways in cancer cells.
-
Target Identification: Uncovering metabolic bottlenecks or dependencies that could be exploited by new drugs.[16]
-
Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance.
Caption: A typical workflow for a 13C-Metabolic Flux Analysis (13C-MFA) experiment.
NMR-Based Screening and Fragment-Based Drug Design (FBDD)
NMR spectroscopy is a uniquely powerful tool for studying molecular interactions.[17] By incorporating ¹³C labels into a target protein or a potential drug molecule, researchers can significantly enhance the sensitivity and resolution of NMR experiments.[18][19] The large chemical shift range of ¹³C (~200 ppm) compared to ¹H (~10 ppm) provides superior resolution, which is critical when analyzing complex biological samples.[19][20]
In drug screening, this is applied in several ways:
-
Chemical Shift Perturbation (CSP): When a drug or fragment binds to a ¹³C-labeled protein, it perturbs the chemical environment of nearby atoms. This causes a shift in their NMR signals, allowing for precise mapping of the binding site on the protein's surface.[17]
-
Fragment-Based Screening: FBDD identifies low-molecular-weight fragments that bind weakly but efficiently to a target.[17] NMR is exceptionally well-suited to detect these weak interactions. Using ¹³C-labeled proteins increases the sensitivity of these screening methods, allowing for higher hit rates.[18][21]
Illuminating ADME Properties
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical part of its development.[5] Stable isotope labeling is a safe and effective method for these studies, posing no radiation risk to subjects.[3][22] By administering a ¹³C-labeled version of a drug candidate, researchers can use mass spectrometry to track the parent compound and all of its metabolites through the body.[4][22] This provides crucial data on:
-
Metabolic Fate: Identifying the major metabolic pathways and breakdown products of a drug.[4][22]
-
Pharmacokinetics (PK): Quantifying how quickly a drug is absorbed, distributed to various tissues, and ultimately cleared from the body.[3]
-
Drug-Drug Interactions: Investigating how co-administered drugs might affect each other's metabolism.
| Application Area | Key Technique(s) | Primary Insights Gained | Relevant Citations |
| Target Validation | ¹³C-Metabolic Flux Analysis (MFA) | Quantifies changes in pathway activity upon target modulation. | [12][13][16] |
| Mechanism of Action | ¹³C-MFA, NMR Spectroscopy | Elucidates how a compound achieves its effect at a molecular level. | [4][17] |
| Hit-to-Lead (Screening) | NMR-Based Screening (CSP, FBDD) | Identifies binding fragments and maps interaction sites. | [17][18] |
| Lead Optimization | ADME Studies with ¹³C-labeled drugs | Tracks drug metabolism, distribution, and clearance (PK/PD). | [4][5][22] |
| Biomarker Discovery | Metabolomics with ¹³C Tracers | Identifies metabolic signatures of disease or drug response. | [23][24] |
Table 1: Application of ¹³C-labeled precursors across the drug discovery pipeline.
Field-Proven Methodologies & Protocols
The integrity of any isotope tracing study rests on a robust and reproducible experimental protocol. Below is a self-validating system for a core application.
Protocol: Steady-State ¹³C-Labeling of Adherent Mammalian Cells for MS-Based Metabolomics
This protocol is designed to determine the relative contribution of a ¹³C-labeled pyrimidine precursor to downstream metabolic pathways at an isotopic steady state.
1. Cell Culture & Seeding:
-
Culture adherent mammalian cells (e.g., a cancer cell line) under standard conditions to ~80% confluency.
-
Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to attach and resume proliferation for 24 hours. The cell number should be optimized to provide sufficient material for MS analysis.
2. Media Preparation (The Self-Validating Step):
-
Prepare two types of custom media based on a standard formulation like DMEM, but lacking the component you will be adding as a tracer (e.g., uridine-free media).
-
Unlabeled Medium: Supplement the base medium with a known concentration of unlabeled uridine (e.g., 100 µM).
-
¹³C-Labeled Medium: Supplement the base medium with the same concentration of the desired ¹³C-labeled precursor (e.g., 100 µM [U-¹³C₅]-Uridine).
-
Causality Check: Using identical concentrations ensures that any observed metabolic changes are due to the isotopic label itself and not altered nutrient availability. Both media should contain 10% dialyzed fetal bovine serum to minimize the influence of unlabeled precursors from the serum.[14]
3. Labeling Experiment:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once gently with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Add the pre-warmed Unlabeled or ¹³C-Labeled Medium to the respective wells.
-
Incubate the cells for a period sufficient to reach isotopic steady state. This must be determined empirically for your system but is often in the range of 18-24 hours.[15]
-
Validation Point: To confirm steady state, you can perform a time-course experiment (e.g., harvest at 18, 24, and 30 hours) and demonstrate that the isotopic enrichment in key downstream metabolites (like UMP or CTP) has plateaued.[15]
4. Metabolism Quenching & Metabolite Extraction:
-
This step must be performed as rapidly as possible to prevent metabolic changes during harvesting.
-
Aspirate the labeling medium.
-
Immediately wash the cells with a large volume of ice-cold PBS.
-
Add an ice-cold extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.
-
Transfer the cell slurry to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.[14]
5. Sample Preparation and Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., a water/acetonitrile mixture for LC-MS).
-
Analyze the samples using a high-resolution mass spectrometer (such as an Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS).[24][25]
-
The mass spectrometer will detect the different mass isotopomers of each metabolite, allowing you to quantify the degree of ¹³C incorporation.
Conclusion and Future Outlook
The use of ¹³C-labeled pyrimidine precursors is more than an analytical technique; it is a strategic tool that provides a functional readout of the cellular state. It allows drug discovery teams to move beyond static target identification and understand the dynamic consequences of therapeutic intervention. As analytical instrumentation continues to improve in sensitivity and resolution, the ability to trace metabolic pathways in ever more complex systems, including in vivo models and patient-derived tissues, will become increasingly routine.[26] These methods will continue to be indispensable for elucidating drug mechanisms, identifying novel therapeutic strategies, and accelerating the development of next-generation precision medicines.
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions . (2024). Metabolic Solutions. Available from: [Link]
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Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics . (2012). Journal of the American Chemical Society. Available from: [Link]
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A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides . (2003). The Journal of Organic Chemistry. Available from: [Link]
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Applications of Stable Isotope-Labeled Molecules . (2023). Silantes. Available from: [Link]
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Isotopic Labeling of Metabolites in Drug Discovery Applications . (2012). Current Drug Metabolism. Available from: [Link]
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A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides . (2003). The Journal of Organic Chemistry. Available from: [Link]
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A Short Path Synthesis of [ 13 C/ 15 N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides . (2003). ACS Publications. Available from: [Link]
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An Overview of Stable-Labeled Compounds & Their Applications . Moravek, Inc. Available from: [Link]
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Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products . (2025). Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]
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Using Stable Isotopes to Evaluate Drug Metabolism Pathways . (2023). Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]
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Pyrimidine metabolism and related diseases (Homo sapiens) . (2025). WikiPathways. Available from: [Link]
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Pyrimidine pathways in health and disease . (2005). Trends in Molecular Medicine. Available from: [Link]
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Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases . (2017). Frontiers in Pharmacology. Available from: [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products . (2015). Frontiers in Plant Science. Available from: [Link]
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Metabolic Flux Analysis with 13C-Labeling Experiments . . Available from: [Link]
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NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups . (2000). Journal of the American Chemical Society. Available from: [Link]
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Purine and pyrimidine metabolism . (2005). Institute for rare diseases. Available from: [Link]
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NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups . (2000). Journal of the American Chemical Society. Available from: [Link]
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Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers . (2025). Journal of Pharmaceutical Analysis. Available from: [Link]
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NMR Applications in Drug Screening . (2025). Creative Biostructure. Available from: [Link]
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Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers . (2023). STAR Protocols. Available from: [Link]
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13C Metabolic Flux Analysis . Institute of Molecular Systems Biology, ETH Zurich. Available from: [Link]
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13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production . (2015). Metabolites. Available from: [Link]
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Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors . (2023). ChemRxiv. Available from: [Link]
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions . (2010). Analytical Chemistry. Available from: [Link]
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A guide to 13C metabolic flux analysis for the cancer biologist . (2018). Experimental & Molecular Medicine. Available from: [Link]
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Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA . (2020). Angewandte Chemie International Edition. Available from: [Link]
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Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis . (2019). Methods in Molecular Biology. Available from: [Link]
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Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics . (2023). Analytical Methods. Available from: [Link]
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Origin of C atoms in purine and pyrimidine de novo synthesis and 13 C labeling by use of [13 C]urea as the tracer substance . (2011). Applied and Environmental Microbiology. Available from: [Link]
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Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells . (2020). Organic & Biomolecular Chemistry. Available from: [Link]
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Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in-vitro NMR studies of hepatocellular metabolism . (2012). ISMRM. Available from: [Link]
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13C-Stable Isotope Labeling . University of North Texas Research. Available from: [Link]
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Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds . (2007). Methods in Molecular Biology. Available from: [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). Results in Chemistry. Available from: [Link]
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Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina . (2018). Analytical Chemistry. Available from: [Link]
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Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging . (2021). Metabolites. Available from: [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies . (2022). Molecules. Available from: [Link]
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The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR chemical shifts (b), and the 3D-SDAR fingerprint (c) . ResearchGate. Available from: [Link]
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Methodological & Application
Probing Molecular Dynamics with 13C-NMR Relaxation Dispersion: An Application Guide Using 6-Amino-2-thiouracil-¹³C
Introduction: Unveiling the Invisible Conformations
In the landscape of drug discovery and molecular biology, understanding the dynamic nature of biomolecules is as crucial as defining their static three-dimensional structures. Molecules are not rigid entities; they exist in a constant state of flux, transitioning between various conformational states. These transient, often low-population "invisible" states can be critical for biological function, such as enzyme catalysis, ligand binding, and allosteric regulation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly relaxation dispersion (RD) techniques, provides a powerful lens to characterize these fleeting molecular events on the microsecond to millisecond timescale.[1]
This application note provides a comprehensive guide to the principles and practical application of ¹³C-NMR relaxation dispersion studies, with a specific focus on utilizing 6-Amino-2-thiouracil-¹³C as a probe. While this specific molecule serves as our illustrative example, the principles and protocols outlined herein are broadly applicable to a wide range of systems where a ¹³C-labeled small molecule or a specifically labeled residue within a larger biomolecule is of interest. We will delve into the theoretical underpinnings of the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment, provide detailed protocols for sample preparation and data acquisition, and guide the user through the essential steps of data analysis.
Theoretical Framework: The Power of Relaxation Dispersion
NMR relaxation dispersion experiments are designed to probe chemical exchange processes occurring on the µs-ms timescale.[2] The fundamental principle lies in the application of a series of refocusing pulses (a CPMG pulse train) to a spin system. In the absence of chemical exchange, the transverse relaxation rate (R₂) is independent of the frequency of these pulses. However, when a nucleus exchanges between two or more states with different chemical shifts, a new relaxation mechanism, known as exchange contribution (Rex), arises. This exchange contribution is dependent on the CPMG pulse frequency (νCPMG). By measuring the effective transverse relaxation rate (R₂eff = R₂ + Rex) at various νCPMG frequencies, we can generate a dispersion profile. The shape of this profile holds a wealth of information about the exchange process.[2]
The key parameters that can be extracted from a two-state exchange model are:
-
k_ex : The exchange rate constant (k_ex = k_A + k_B), which describes the kinetics of the interconversion between the two states.
-
p_A, p_B : The populations of the major (A) and minor (B) states.
-
Δω : The chemical shift difference between the two exchanging states.
The Probe: 6-Amino-2-thiouracil-¹³C
6-Amino-2-thiouracil is a pyrimidine derivative with potential applications as a precursor for bioactive compounds.[3][4] By selectively labeling one or more of its carbon atoms with ¹³C, it can be transformed into a sensitive probe for NMR studies. For the purpose of this guide, we will consider a hypothetical scenario where a specific carbon atom in 6-Amino-2-thiouracil is ¹³C-labeled. This labeled molecule could be studied as a free ligand interacting with a protein or nucleic acid, or it could be incorporated into a larger RNA molecule. The choice of the labeled position will depend on the specific research question and synthetic accessibility.
Experimental Workflow: From Sample to Data
The successful execution of a ¹³C-NMR relaxation dispersion study involves a meticulous workflow encompassing sample preparation, NMR data acquisition, and data analysis.
Figure 1: A schematic overview of the experimental workflow for ¹³C-NMR relaxation dispersion studies.
Protocol 1: Sample Preparation
The quality of the NMR sample is paramount for obtaining high-quality relaxation dispersion data. The following protocol provides guidelines for preparing a sample of ¹³C-labeled 6-Amino-2-thiouracil.
Materials:
-
¹³C-labeled 6-Amino-2-thiouracil
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, depending on solubility and experimental requirements)
-
High-quality 5 mm NMR tubes[5]
-
Internal standard (optional, e.g., DSS for aqueous samples)[6]
-
Pipettes and other standard laboratory glassware
-
Filtration system (e.g., syringe filter with a compatible membrane)
Procedure:
-
Solubility Test: Before preparing the final NMR sample, perform a solubility test with a small amount of unlabeled 6-Amino-2-thiouracil in the chosen deuterated solvent. The ideal solvent should fully dissolve the compound and not have signals that overlap with the resonances of interest.[7]
-
Concentration: For ¹³C NMR of small molecules, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[8] Aim for a concentration in the range of 10-50 mg/mL, if solubility permits.[7]
-
Weighing and Dissolving: Accurately weigh the desired amount of ¹³C-labeled 6-Amino-2-thiouracil and dissolve it in the appropriate volume of deuterated solvent in a clean vial.
-
Filtration: It is crucial to remove any particulate matter from the sample, as this can severely affect the magnetic field homogeneity and lead to broad spectral lines. Filter the solution through a syringe filter (e.g., 0.22 µm pore size) directly into a clean, high-quality NMR tube.
-
Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 500-600 µL.[5]
-
Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an appropriate internal standard.
-
Labeling: Clearly label the NMR tube with the sample information.
For Biomolecular Studies:
If the ¹³C-labeled 6-Amino-2-thiouracil is to be incorporated into an RNA molecule, established methods for chemical synthesis of modified oligonucleotides should be followed.[9] This typically involves synthesizing the corresponding phosphoramidite of the labeled nucleoside and incorporating it at the desired position during solid-phase synthesis.[9] Alternatively, enzymatic methods using labeled nucleotide triphosphates can be employed for larger RNA molecules.[10][11][12]
Protocol 2: ¹³C CPMG Relaxation Dispersion Data Acquisition
This protocol outlines the general steps for setting up and acquiring ¹³C CPMG relaxation dispersion data on a modern NMR spectrometer. Specific parameters will need to be optimized for the particular instrument and sample.
Spectrometer and Hardware:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Pulse sequence for a ¹³C CPMG relaxation dispersion experiment (e.g., a constant-time CPMG sequence).[13]
Procedure:
-
Sample Insertion and Locking: Insert the sample into the magnet and lock onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the correct frequencies.
-
Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in narrow and symmetrical line shapes.
-
Pulse Calibration: Calibrate the 90° and 180° pulse widths for both ¹³C and ¹H channels. Accurate pulse calibration is critical for the success of the experiment.
-
Setup of the ¹³C CPMG Experiment:
-
Load the appropriate ¹³C CPMG relaxation dispersion pulse sequence.
-
Set the spectral width to encompass all expected ¹³C signals.
-
The constant-time relaxation period (T_CPMG) is typically set to a value between 20 and 40 ms.[14]
-
Create a list of variable CPMG frequencies (ν_CPMG). A typical range would be from 50 Hz to 1000 Hz, with more points at lower frequencies where the dispersion is often more pronounced.[15]
-
Set the relaxation delay (D1) to be at least 1.5 times the longest T₁ relaxation time of the carbon of interest to ensure full relaxation between scans.
-
The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
Data Acquisition: Acquire a series of 2D spectra, one for each ν_CPMG value in the list. It is also essential to acquire a reference spectrum with no CPMG block (or a very high ν_CPMG) to determine the R₂eff in the absence of exchange.
| Parameter | Typical Value/Range | Notes |
| Spectrometer Field | ≥ 600 MHz | Higher fields provide better spectral dispersion. |
| Temperature | 298 K (or as required) | Must be kept constant throughout the experiment. |
| T_CPMG | 20 - 40 ms | The fixed relaxation period.[14] |
| ν_CPMG | 50 - 1000 Hz | Variable CPMG pulse frequency.[15] |
| Relaxation Delay (D1) | 1.5 x T₁ | To allow for full relaxation. |
| Number of Scans | Sample dependent | Adjust for adequate signal-to-noise. |
Table 1: Typical Experimental Parameters for a ¹³C CPMG Relaxation Dispersion Experiment.
Data Analysis: Extracting Dynamic Parameters
The analysis of relaxation dispersion data involves processing the raw NMR data, extracting peak intensities, and fitting the resulting dispersion profiles to a suitable theoretical model.
Figure 2: Flowchart illustrating the data analysis pipeline for relaxation dispersion experiments.
Software Packages:
Several software packages are available for the analysis of relaxation dispersion data, including:
-
NESSY: An open-source software with a graphical user interface for the analysis of CPMG and R₁ρ data.[2][4][13][16][17][18]
-
relax: A powerful command-line-based program for the study of molecular dynamics by NMR.
General Analysis Protocol using NESSY:
-
Data Import: Import the series of processed 2D spectra (peak lists) into NESSY. You will also need to provide the corresponding ν_CPMG values.[17]
-
R₂eff Calculation: The software will automatically calculate the effective transverse relaxation rates (R₂eff) from the peak intensities.[16]
-
Dispersion Profile Visualization: Visualize the dispersion profiles for each carbon of interest by plotting R₂eff as a function of ν_CPMG.
-
Model Fitting: Fit the dispersion profiles to an appropriate exchange model. For a simple two-state exchange, the Carver-Richards equation is commonly used. NESSY allows for the fitting of various models.[2][16]
-
Parameter Extraction: The fitting procedure will yield the dynamic parameters: k_ex, p_B, and Δω.[16]
-
Error Analysis: Perform error analysis, typically using Monte Carlo simulations, to estimate the uncertainties in the fitted parameters.[2][16]
| Parameter | Description | Information Gained |
| k_ex | Exchange rate constant | Kinetics of the conformational change (how fast). |
| p_B | Population of the minor state | Thermodynamics of the equilibrium (how much). |
| Δω | Chemical shift difference | Structural information about the minor state. |
Table 2: Dynamic Parameters Obtained from Relaxation Dispersion Analysis.
Interpreting the Results: A Hypothetical Case Study
Let's consider our ¹³C-labeled 6-Amino-2-thiouracil as a ligand binding to a protein. If a specific carbon atom in the ligand shows a flat dispersion profile (no change in R₂eff with ν_CPMG), it indicates that this part of the molecule is not undergoing a conformational change on the µs-ms timescale upon binding.
Conversely, if a carbon atom exhibits a significant dispersion profile, it suggests that its chemical environment is changing as the ligand exchanges between the free and bound states. The extracted k_ex would provide the rate of this binding and dissociation process. The population of the minor state (p_B) would correspond to the fraction of the ligand that is bound at any given time. The chemical shift difference (Δω) would reflect the change in the electronic environment of that carbon nucleus upon binding, offering insights into the binding mode.[19]
Conclusion and Outlook
¹³C-NMR relaxation dispersion is a powerful technique for the quantitative analysis of molecular dynamics on the biologically relevant µs-ms timescale. By using specifically ¹³C-labeled probes like 6-Amino-2-thiouracil, researchers can gain detailed insights into a wide range of dynamic processes, from ligand binding to the conformational changes that underpin biological function. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to design, execute, and analyze ¹³C relaxation dispersion experiments. As NMR technology continues to advance, we can expect even greater sensitivity and a wider range of applications for this invaluable tool in the study of molecular dynamics.
References
-
Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance. (n.d.). PMC. [Link]
-
Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. (2020, July 29). PMC. [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (n.d.). PMC. [Link]
-
Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. (2012, April 11). Journal of the American Chemical Society. [Link]
-
Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions. (2001, May 18). [Link]
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Sample preparation. (n.d.). [Link]
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NMR Sample Preparation. (n.d.). [Link]
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Sample Preparation and Positioning. (n.d.). NMR. [Link]
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NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]
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NMR sample preparation. (n.d.). [Link]
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Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. (2011, May 1). Nucleic Acids Research, Oxford Academic. [Link]
-
CPMG Experiments for Protein Minor Conformer Structure Determination. (n.d.). SciSpace. [Link]
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021, September 14). MDPI. [Link]
-
A single-quantum methyl 13C-relaxation dispersion experiment with improved sensitivity. (n.d.). Request PDF - ResearchGate. [Link]
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Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007, September 15). PubMed. [Link]
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Automated NMR relaxation dispersion data analysis using NESSY. (n.d.). Semantic Scholar. [Link]
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CPMG relaxation dispersion NMR experiments measuring glycine 1H alpha and 13C alpha chemical shifts in the 'invisible' excited states of proteins. (2009, September 15). PubMed. [Link]
-
Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. (2016, March 4). ResearchGate. [Link]
-
NESSY. (n.d.). relax wiki. [Link]
-
An optimized 13C single-quantum CPMG relaxation dispersion experiment for investigating microsecond-to-millisecond timescale dynamics in large proteins. (n.d.). R Discovery. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]
-
Application of Relaxation Dispersion of Hyperpolarized 13C Spins to Protein-Ligand Binding. (2021, October 5). [Link]
-
NMR Relaxation Dispersion Spectroscopy analysis software. (n.d.). NESSY. [Link]
-
A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. (2023, April 25). PMC. [Link]
-
Automated NMR relaxation dispersion data analysis using NESSY. (n.d.). ResearchGate. [Link]
-
NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. (n.d.). [Link]
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Application Note: 6-Amino-2-thiouracil-13C Tracer for Pharmacokinetic ADME Studies
Executive Summary
This guide details the application of 6-Amino-2-thiouracil-13C (13C-ATU) as a stable isotope tracer and Internal Standard (IS) in pharmacokinetic (PK) and ADME profiling. 6-Amino-2-thiouracil (ATU) is a polar, thiolated pyrimidine often studied as a metabolite of antithyroid drugs (e.g., Propylthiouracil) or as a thyroperoxidase inhibitor.
Its quantification is complicated by two factors: high polarity (poor retention on C18) and thiol reactivity (rapid oxidation to disulfides ex vivo). This protocol overcomes these challenges using a Stabilized Isotope Dilution (SID) workflow. We utilize 13C-ATU to correct for matrix effects and oxidation variability, ensuring regulatory-grade accuracy (FDA/EMA compliant).
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]
Why 13C-Labeling?
In ADME studies, deuterium (D) labeling is common but risky for thiouracils due to deuterium-hydrogen exchange (D/H exchange) at the acidic nitrogen positions. Carbon-13 (13C) labeling on the pyrimidine ring provides a metabolically stable tag that does not exchange with solvent protons, making it the superior choice for accurate mass spectrometry quantification.
Chemical Instability & Metabolism
The thiol (-SH) group at the C2 position is highly nucleophilic. Without stabilization, ATU rapidly dimerizes to form a disulfide bridge or undergoes oxidative desulfuration.
-
In Vivo: ATU undergoes S-methylation and glucuronidation.
-
Ex Vivo (Sample Collection): Spontaneous oxidation occurs in plasma/urine, leading to underestimation of the parent drug.
The 13C-Tracer Advantage: By spiking 13C-ATU into the sample immediately upon collection (or using it as a dosed tracer), any degradation affecting the analyte also affects the isotope equally. This "self-correcting" mechanism is the core of the SID methodology.
Experimental Design: The "Self-Validating" Workflow
Tracer Selection
-
Compound: [2-13C]-6-Amino-2-thiouracil (or [4,5,6-13C3] depending on availability).
-
Purity: >98% chemical purity; >99% isotopic enrichment.
-
Form: Solid, stored at -20°C under argon to prevent oxidation.
Visualization: Metabolic & Stability Pathways
The following diagram illustrates the critical oxidation pathways that necessitate the stabilization protocol described in Section 4.
Figure 1: Chemical fate of 6-Amino-2-thiouracil. Red path indicates ex vivo instability artifact.
Protocol 1: Stabilized Sample Preparation
Objective: Extract ATU from plasma while preventing thiol oxidation. Standard: FDA Bioanalytical Method Validation (BMV) guidelines for unstable analytes.
Reagents
-
Stabilizing Buffer: 10 mM Dithiothreitol (DTT) + 0.1% Formic Acid in water. (Alternative: 50 mM Ascorbic Acid).
-
Internal Standard Solution: 13C-ATU at 100 ng/mL in Stabilizing Buffer.
-
Precipitation Agent: Acetonitrile (LC-MS grade) at -20°C.
Step-by-Step Methodology
-
Collection: Collect blood into K2EDTA tubes pre-chilled on ice.
-
Immediate Stabilization: Immediately add 10 µL of Stabilizing Buffer per 100 µL of whole blood/plasma. Crucial: Do not freeze samples without this step.
-
Aliquot: Transfer 50 µL of stabilized plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard Solution (13C-ATU). Vortex gently (5 sec).
-
Logic: Adding IS before precipitation ensures it tracks extraction efficiency.
-
-
Protein Precipitation: Add 200 µL of cold Acetonitrile (-20°C).
-
Vortex & Centrifuge: Vortex vigorously for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.
-
Dilution (Optional but Recommended): Dilute 1:1 with 0.1% Formic Acid in water to match the initial LC mobile phase (preventing peak distortion).
Protocol 2: LC-MS/MS Quantification
Objective: Separate ATU from polar interferences using HILIC (Hydrophilic Interaction Liquid Chromatography). Reverse Phase (C18) is not recommended due to poor retention of the polar pyrimidine ring.
LC Parameters
| Parameter | Setting | Rationale |
| Column | ZIC-HILIC or Amide (2.1 x 100 mm, 1.7 µm) | Retains polar/hydrophilic compounds via water layer mechanism. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) in 95% Water | Buffer controls ionization state; pH 4.5 stabilizes thiol. |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier for HILIC elution. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |
| Gradient | 90% B to 40% B over 5 mins | HILIC gradients start high organic and decrease. |
MS/MS Parameters (Source: ESI Positive/Negative Switching)
Note: Thiouracils ionize in both modes. Negative mode often yields lower background, but Positive mode is viable for the amino-derivative.
-
Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (+ve)
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
MRM Transitions (Example for [2-13C] Label):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Logic |
| 6-Amino-2-thiouracil | 144.1 [M+H]+ | 127.1 [M+H-NH3]+ | 15 | Loss of ammonia (common for amino-pyrimidines). |
| 144.1 | 85.0 | 25 | Ring fragmentation. | |
| 13C-ATU (IS) | 145.1 [M+H]+ | 128.1 | 15 | Mass shift of +1 Da tracks the parent. |
Data Analysis & Validation
Calculation: Use the Area Ratio (Analyte Peak Area / IS Peak Area).
Validation Criteria (Self-Check)
-
Linearity:
over 1–1000 ng/mL range.[2] -
Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be <20% of LLOQ (Lower Limit).
-
Matrix Factor: Compare IS response in extracted plasma vs. solvent. If suppression >20%, switch to a more robust HILIC column or increase dilution.
Advanced Application: Metabolic Flux Tracing
If using 13C-ATU as a dosed tracer (not just an IS) to study metabolism:
-
Dose: Administer 13C-ATU (IV or PO) to the animal.
-
Scan: Use Precursor Ion Scanning or High-Resolution MS (HRMS) .
-
Search: Look for metabolites retaining the +1 Da (or +3 Da) mass shift.
-
S-Methylation: Parent + 14 Da.
-
Glucuronidation: Parent + 176 Da.
-
Desulfuration: Parent - 32 Da + 16 Da (Oxygen replacement).
-
Workflow Diagram
Figure 2: End-to-end Bioanalytical Workflow for 13C-ATU.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[4][5][6][7] Available at: [Link]
-
Pinel, G., et al. "Demonstration of thiouracil excretion in bovine urine under cruciferous diet." Food Additives & Contaminants (2006).[8] (Context on thiouracil detection and stability). Available at: [Link]
-
Vanden Bussche, J., et al. "Multi-residue determination of thyreostats in urine and thyroid tissue... using LC-MS/MS." Journal of Chromatography A (2010). (HILIC chromatography reference for thiouracils). Available at: [Link]
-
Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry (2005). Available at: [Link]
Disclaimer: This protocol is for research use only. All LC-MS parameters must be optimized for the specific instrument and matrix in use.
Sources
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 6-Amino-2-thiouracil-13C cyclization reactions
Technical Support Center: High-Efficiency Synthesis of C-Labeled 6-Amino-2-thiouracil
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Isotope-Labeled Cyclization Audience: Synthetic Chemists, Radiochemists
Core Directive & Strategy
Synthesizing
This guide focuses on the Traube-like condensation of thiourea and ethyl cyanoacetate. The primary failure points in this reaction are not usually kinetic; they are thermodynamic (equilibrium management) and physical (isolation losses).
The Golden Rules of Isotope Synthesis:
-
Exclusion of Water is Absolute: Water destroys the alkoxide base and hydrolyzes the cyanoacetate ester before cyclization can occur.
-
The pH Trap: 6-Amino-2-thiouracil is amphoteric. It dissolves in both strong acid and strong base. Yield is often lost during the "neutralization" step if the pH overshoots the isoelectric window.
-
Stoichiometric Precision: Unlike generic synthesis, you cannot afford a large excess of the labeled reagent. The non-labeled reagent must be the one in excess.
Experimental Workflow (Visualized)
The following diagram outlines the optimized critical path for the synthesis, highlighting decision nodes where yield is commonly lost.
Figure 1: Critical path workflow for 6-amino-2-thiouracil synthesis. Red nodes indicate high-risk failure points.
Troubleshooting Guides & FAQs
Module A: Reaction Setup (The "Before" Phase)
Q: I am using commercial Sodium Ethoxide (NaOEt) powder. My yield is stuck at 40%. Why? A: Commercial NaOEt powder is hygroscopic and rapidly degrades into NaOH and Ethanol upon exposure to air. NaOH produces water as a byproduct when it reacts with the acidic methylene of ethyl cyanoacetate, leading to ester hydrolysis (saponification) rather than cyclization.
-
The Fix: Always generate NaOEt in situ. Dissolve clean sodium metal in anhydrous ethanol under nitrogen immediately before adding your labeled reagents. This ensures the base is active and the system is dry [1].
Q: Which reagent should be the limiting factor?
A: It depends on which carbon is
-
If Thiourea is labeled: Use 1.1–1.2 equivalents of Ethyl Cyanoacetate.
-
If Ethyl Cyanoacetate is labeled: Use 1.1 equivalents of Thiourea.
-
Reasoning: Drive the reaction to completion consuming the most expensive isotope. Unreacted starting material is difficult to recover from the amphoteric product mixture.
Module B: Isolation & Purification (The "After" Phase)
Q: The reaction turned clear/yellow, but upon adding acid, no precipitate formed. Where is my product? A: You likely over-acidified. 6-Amino-2-thiouracil has a pKa (thiol) ~7–8 and can be protonated at the amine/pyrimidine nitrogens in strong acid (pH < 2), becoming soluble as a cation.
-
The Fix: Do not use HCl for the initial precipitation. Use Glacial Acetic Acid . Add it dropwise to the aqueous solution of the reaction salt until the pH reaches exactly 6.0–6.5.
-
Recovery: If you used HCl and it cleared up, neutralize slowly with Ammonium Hydroxide back to pH 6 to crash out the solid [2].
Q: My product is pink or purple. Is it ruined? A: This indicates oxidation of the sulfur (disulfide formation) or trace metal contamination reacting with the thiocarbonyl group.
-
The Fix: Recrystallize immediately. Dissolve the crude solid in boiling water (solubility ~10 mg/mL) with a pinch of activated charcoal. Filter hot, then cool slowly. The pure compound should be white to pale cream.
Optimized Protocol: C-Labeled Synthesis
Scale: 5.0 mmol (Adjust based on isotope availability) Expected Yield: >85%
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Sodium Metal | Base Precursor | 2.2 eq | Clean, oxide-free surface. |
| Abs. Ethanol | Solvent | N/A | Dried over 3Å Molecular Sieves. |
| Thiourea ( | Reactant 1 | 1.0 eq | Dried in desiccator (P₂O₅). |
| Ethyl Cyanoacetate | Reactant 2 | 1.1 eq | Distilled if yellow/impure. |
| Glacial Acetic Acid | Quenching | As needed | For pH adjustment.[1] |
Step-by-Step Methodology
-
In-Situ Base Generation:
-
Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.
-
Add absolute ethanol (10 mL/mmol).
-
Add sodium metal (cut into small pieces) piece-wise. Allow to dissolve completely to form NaOEt.
-
-
Reagent Addition:
-
Add the Thiourea first. Stir for 10 minutes to ensure deprotonation/dissolution.
-
Add Ethyl Cyanoacetate dropwise via syringe.
-
Technical Note: The solution may turn slightly yellow; this is normal.
-
-
Cyclization:
-
Heat to reflux (bath temp ~85°C) for 4–6 hours.
-
Monitor: TLC (System: CHCl₃:MeOH 9:1). Look for the disappearance of thiourea (Rf ~0.3). The product stays at the baseline or moves slightly.
-
-
Critical Workup (The "Zero-Loss" Method):
-
Evaporate the ethanol in vacuo to dryness. You will have the sodium salt of the product (solid residue).
-
Dissolve the residue in the minimum amount of warm water (approx. 2–3 mL per mmol).
-
Cool the solution in an ice bath to 0–5°C.
-
Acidification: Add Glacial Acetic Acid dropwise with vigorous stirring. Monitor pH with paper or a probe.
-
Stop point: When pH hits 6.0 and heavy precipitate forms.
-
Let stand at 4°C for 2 hours to complete crystallization.
-
-
Filtration:
Mechanistic Insight (Graphviz)
Understanding the mechanism helps in troubleshooting. The reaction proceeds via a Michael-type addition followed by cyclization.
Figure 2: Simplified reaction pathway. Note that the thiourea anion attacks the ester carbonyl first, followed by cyclization onto the nitrile group.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Traube synthesis using sodium ethoxide).
-
Anderson, G. W., et al. (1945).[3] Studies in Chemotherapy. X. Antithyroid Compounds.[3] Synthesis of 5- and 6-Substituted 2-Thiouracils from
-Oxoesters and Thiourea.[3] Journal of the American Chemical Society, 67(12), 2197–2200.[3] Link -
Sigma-Aldrich. (n.d.). Product Specification: 6-Amino-2-thiouracil.[4][5] Solubility and Physical Properties.[1][2][3][6] Link
Sources
Troubleshooting 13C-NMR signal overlap in pyrimidine derivatives
Topic: Troubleshooting 13C-NMR Signal Overlap in Pyrimidine Derivatives
Status: Operational Ticket Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, NMR Methodology Group[1]
The "Pyrimidine Problem": Why Your Signals Are Overlapping
Pyrimidine derivatives are the backbone of modern oncology and antiviral research (e.g., Fluorouracil, Cytarabine).[1] However, they present a "perfect storm" for 13C-NMR signal overlap due to three intrinsic factors:
-
Nitrogen-Rich Deshielding: The ring contains two nitrogen atoms, pushing C2, C4, and C6 into a narrow downfield window (150–170 ppm), often causing them to stack upon each other or overlap with carbonyl signals from urea/amide moieties.[1]
-
Tautomeric Equilibria: Pyrimidines bearing -OH or -NH₂ groups exist in rapid keto-enol or amino-imino equilibrium.[1] This chemical exchange causes peak broadening (intermediate exchange) or averaged chemical shifts that do not match predicted static structures.[1]
-
Solvent Sensitivity: The electron density of the ring is highly susceptible to hydrogen bonding with solvents, causing shifts of 2–5 ppm that can either resolve or worsen overlap.[1]
Diagnostic Reference: Expected Chemical Shift Ranges
| Carbon Position | Typical Shift ( | Electronic Environment | Common Overlap Suspects |
| C2 | 155 – 170 | Most deshielded (between two N) | Urea carbonyls, Amide C=O[1] |
| C4 / C6 | 150 – 165 | Deshielded (adjacent to one N) | C2, Carboxyls, C=O |
| C5 | 100 – 120 | Shielded (beta to N) | Aromatic CH, Alkenes, C-F (split) |
| C=O[1] (Exocyclic) | 160 – 180 | Urea/Amide carbonyls | Ring C2/C4 |
Troubleshooting Workflows (Q&A Format)
Q1: I see fewer peaks than expected in the aromatic region (150-160 ppm). Are my carbons equivalent?
Diagnosis: Likely accidental equivalence or broadening due to tautomerism.[1] Action: Perform the Solvent Perturbation Protocol .
The Logic: Changing the solvent polarity alters the tautomeric equilibrium and hydrogen bonding network.[2] A shift of even 0.5 ppm is often enough to separate overlapping peaks.[1]
Protocol: Solvent Perturbation
-
Baseline: Record spectrum in DMSO-d6 (Standard).
-
Perturbation A (Proticity): If solubility permits, switch to Methanol-d4 . Methanol donates protons to ring nitrogens, significantly shifting C2 and C4 compared to DMSO.[1]
-
Perturbation B (Acidity): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO sample.[1]
Q2: My C5 signal is a mess. It looks like a triplet or doublet, but there are no protons nearby.
Diagnosis: Hidden Fluorine Coupling.[1] Context: If your derivative contains a Fluorine atom (common in drug candidates), you are likely seeing J-coupling, not overlap.[1]
The Logic:
Validation Step:
Run a
-
If the "multiplet" collapses into a singlet, it was coupling.
-
If it remains, it is true signal overlap.[1]
Advanced Resolution: The 2D-NMR Pathway
When 1D manipulation fails, you must rely on heteronuclear correlation.[1] The following workflow distinguishes C4 from C6, the most common point of confusion.
Visualizing the Logic: Assignment Workflow
Figure 1: Decision matrix for assigning C4 vs. C6 signals in substituted pyrimidines.
Protocol: C4 vs. C6 Differentiation
Scenario: You have a 2,4-disubstituted pyrimidine.[1] C4 and C6 are close.[1]
-
Run HSQC:
-
Run HMBC (optimized for 8 Hz):
-
If both are substituted (e.g., 4-amino, 6-chloro), look at the side chains.
-
Protons on the alkyl group at Position 4 will show a strong
J correlation to C4 and C5, but not C6.
-
-
The "Nuclear Option" (1H-15N HMBC):
Tautomerism Visualization
Understanding which tautomer dominates in your solvent is critical for predicting shifts.[1]
Figure 2: The Lactam-Lactim tautomeric equilibrium which causes signal averaging in pyrimidines.[1]
References & Further Reading
-
Chemical Shift Data & Substituent Effects:
-
Tautomerism in Heterocycles:
-
Fluorine-Carbon Coupling Constants:
-
Alfa Chemistry.[1] "19F Coupling Constants Table." (Critical for distinguishing splitting from overlap). Available at:
-
-
Differentiation of C4/C6:
-
ResearchGate. "Differentiation of C4 and C6 in Pyrimidine derivatives using 2D NMR." (Case studies on thymine/uracil). Available at:
-
For further assistance, please upload your FID files to the secure server for analysis by our spectroscopy team.
Sources
- 1. scispace.com [scispace.com]
- 2. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 6-Amino-2-thiouracil-13C for Biological Assays
Topic: Solubility Optimization & Assay Stability for
Introduction: The "Precious Cargo" Protocol
Working with stable isotopes like 6-Amino-2-thiouracil-
This guide treats your stock solution not just as a reagent, but as a non-renewable resource. We focus on DMSO-based solvation strategies , pH-dependent solubility windows , and anti-oxidation measures to ensure your NMR or mass spectrometry signals remain quantitative and your biological assays artifact-free.
Module 1: Solubility Profile & Solvent Selection
Before uncapping the vial, understand the physicochemical limits. ATU exists in a tautomeric equilibrium (thione vs. thiol). The thione form dominates in neutral solution, but the thiol form drives reactivity and oxidation risks.
Physicochemical Data Table
| Parameter | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~144.1 g/mol (adjusted for | Small molecule; rapid diffusion. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Soluble up to 50-100 mM with mild heat. |
| Secondary Solvent | 0.1 M NaOH (Aqueous) | Soluble due to deprotonation (pKa ~7.5), but high pH is toxic to cells. |
| Poor Solvents | Water, PBS (pH 7.4), Ethanol | Avoid as primary stock. Solubility < 1 mM typically. |
| pKa (Acidic) | ~7.5 (Thioamide proton) | Solubility increases significantly at pH > 8.0. |
| Stability Risk | Oxidative Dimerization | Thiol groups can form disulfides in air/media, causing precipitation. |
Module 2: The "Zero-Waste" Stock Preparation Protocol
Objective: Create a high-concentration stock (50 mM) to minimize DMSO volume in the final assay, while preventing material loss.
Reagents Required[1][2][3]
-
ATU-
C (Solid) -
Anhydrous DMSO (Sterile filtered, stored under
if possible) -
Amber glass vial (Silanized to prevent adsorption)
Step-by-Step Workflow
-
Gravimetric Calibration: Do not weigh the solid directly into a massive flask. Weigh the vial before and after adding the solvent to confirm exact concentration, as static can cause powder loss during transfer.
-
Solvent Addition: Add anhydrous DMSO to achieve 50 mM .
-
Why 50 mM? If your assay requires 100
M, a 50 mM stock allows a 1:500 dilution (0.2% DMSO), which is safe for most cells.
-
-
The Thermal Assist: The compound may not dissolve immediately.
-
Action: Sonicate at 40°C for 10-15 minutes.
-
Caution: Do not exceed 60°C to prevent thermal degradation of the label or thione group.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any "haze" is micro-precipitation that will ruin concentration accuracy.
Workflow Visualization
Figure 1: Critical path for preparing high-concentration stock without material loss.
Module 3: Preventing "Crash-Out" During Dilution
The most common failure point is the Intermediate Dilution Shock . Injecting 100% DMSO stock directly into aqueous media often causes local precipitation because the hydrophobic ATU molecules aggregate faster than they disperse.
The Serial Dilution Strategy (Intermediate Step)
Never go straight from Stock
-
Stock: 50 mM in DMSO.
-
Working Solution (100x): Dilute Stock 1:10 into pure DMSO or 50% DMSO/PBS .
-
Result: 5 mM solution.
-
-
Assay Addition: Add the Working Solution to your media (1:50 or 1:100 dilution).
-
Physics: This reduces the kinetic shock of mixing hydrophobic molecules with water.
-
The pH Factor
Since the pKa is ~7.5, ATU is partially ionized at physiological pH (7.4).
-
Risk: If your assay buffer becomes slightly acidic (pH < 7.2) due to metabolic activity, ATU may precipitate.
-
Fix: Ensure your assay buffer (HEPES or Tris) is strongly buffered at pH 7.4 - 7.6 . Avoid unbuffered saline.
Module 4: Chemical Stability & Oxidation
Thiouracils are prone to oxidative dimerization (forming disulfide-linked dimers), which are insoluble and inactive.
The "Yellowing" Indicator: If your clear stock solution turns yellow or orange over time, disulfide formation has occurred .
Prevention Protocol
-
De-gassing: Degas all buffers used for dilution to remove dissolved oxygen.
-
Additives (If Assay Permits):
-
Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT to the stock solution.
-
Note: TCEP is preferred as it is stable over a wider pH range and does not contain thiols that might compete for the
C signal in NMR.
-
Module 5: Troubleshooting & FAQs
Q1: My 50 mM stock has crystals at the bottom after freezing. Is it ruined?
A: No. DMSO freezes at 19°C. Upon thawing, the compound often crystallizes.
-
Fix: Warm the vial to 37°C and vortex vigorously. Do not filter it (you will lose the isotope). Ensure it is fully resolubilized before pipetting.
Q2: Can I use Ethanol instead of DMSO?
A: Not recommended for high concentrations.[1][2] ATU has poor solubility in ethanol compared to DMSO. Ethanol also evaporates faster, changing the concentration of your precious
Q3: I see a fine precipitate when I add the compound to cell culture media.
A: You likely hit the "Solubility Cliff."
-
Immediate Fix: Check the final DMSO concentration. If it is < 0.1%, the compound might be too hydrophobic for the media.
-
Protocol Adjustment: Pre-warm the media to 37°C before addition. Cold media accelerates precipitation. Alternatively, lower the final assay concentration.
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving precipitation issues in biological assays.
References
-
PubChem. (2023). 6-Amino-2-thiouracil Compound Summary. National Center for Biotechnology Information. Link
-
MedChemExpress. (2023). 2-Thiouracil Solubility and Technical Data. Link
-
BenchChem. (2025).[3] DMSO Tolerance in Cell-Based Assays. Link
-
ResearchGate. (2016). Discussions on DMSO Limits in Cell Culture. Link
-
IARC Publications. (2001). Thiouracil: Chemical and Physical Properties. Link
Sources
Preventing isotopic scrambling during 6-Amino-2-thiouracil synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing isotopically labeled 6-Amino-2-thiouracil in their work. As a Senior Application Scientist, I will provide in-depth technical guidance and troubleshooting advice to help you navigate the challenges of its synthesis, with a particular focus on preventing isotopic scrambling.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of isotopic scrambling during the synthesis of 6-Amino-2-thiouracil?
The primary cause of isotopic scrambling is the exchange of protons (or deuterons) at the active methylene group of ethyl cyanoacetate under the basic reaction conditions required for the condensation with thiourea.[1] The two hydrogen atoms on the carbon adjacent to both the cyano and ester groups are acidic and can be abstracted by the base (e.g., sodium ethoxide) to form an enolate intermediate.[1][2] If the reaction is carried out in a protic solvent that contains exchangeable protons (e.g., ethanol), this enolate can be re-protonated by the solvent, leading to the loss of the isotopic label if it was originally on the ethyl cyanoacetate.
Mechanism of Isotopic Scrambling at the Active Methylene Group
Caption: Fig. 1: Isotopic scrambling at the active methylene group of ethyl cyanoacetate.
Q2: Can isotopic labels on thiourea also be subject to scrambling?
Isotopic labels on the nitrogen atoms of thiourea (e.g., ¹⁵N) are generally considered stable under the reaction conditions for 6-Amino-2-thiouracil synthesis. The N-H protons are exchangeable, but the nitrogen atoms themselves are not prone to scrambling. However, if using ¹³C-labeled thiourea, the label is also stable as it is part of the carbon backbone. The primary concern for scrambling remains with the active methylene protons of ethyl cyanoacetate.
Q3: I am observing a low yield in my synthesis. Could this be related to isotopic scrambling?
While isotopic scrambling itself doesn't directly lower the chemical yield, the underlying conditions that promote scrambling, such as prolonged reaction times at high temperatures or the use of excess base, can also lead to side reactions and degradation of starting materials or the product, resulting in a lower yield.[3] Optimizing the reaction to prevent scrambling often has the beneficial side effect of improving the overall yield and purity of the final product.
Troubleshooting Guide
Problem 1: Significant loss of isotopic enrichment detected in the final product.
| Potential Cause | Underlying Science | Recommended Solution |
| Use of protic solvent with a strong base. | The combination of a strong base (e.g., sodium ethoxide) and a protic solvent (e.g., ethanol) facilitates rapid proton exchange with the enolate of ethyl cyanoacetate.[1][4] | Option 1 (Preferred): Use a deuterated solvent (e.g., ethanol-d6) when using a deuterated ethyl cyanoacetate. This minimizes the pool of exchangeable protons. Option 2: Employ a non-protic solvent (e.g., dry THF or dioxane) with a non-protic base (e.g., sodium hydride). This eliminates the source of exchangeable protons from the solvent. |
| Prolonged reaction time or excessive heating. | Extended exposure to basic conditions, especially at elevated temperatures, increases the number of enolization-protonation cycles, leading to greater isotopic scrambling.[5] | Monitor the reaction progress closely using TLC. Once the starting materials are consumed, proceed with the workup promptly. Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. |
| Presence of water in the reaction mixture. | Water is a source of exchangeable protons and can contribute to isotopic scrambling. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) and handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). |
Problem 2: My reaction is sluggish and requires long reflux times, which I suspect is causing scrambling.
| Potential Cause | Underlying Science | Recommended Solution |
| Insufficiently activated base. | If using sodium metal to prepare sodium ethoxide in situ, incomplete reaction can lead to lower base concentration and a slower reaction. | Ensure the sodium metal is clean (free of oxide layer) and fully dissolved in the anhydrous ethanol before adding the reactants. |
| Poor solubility of reactants. | If the reactants are not well-solubilized, the reaction rate will be slow, necessitating longer reaction times. | Consider using a co-solvent to improve solubility. For instance, a small amount of dry DMF can be added to the ethanol to aid in dissolving the thiourea. |
| Inadequate reaction temperature. | While high temperatures can promote scrambling, a temperature that is too low will result in an impractically slow reaction. | Experiment with a temperature gradient to find the optimal balance between reaction rate and isotopic integrity. For many pyrimidine syntheses, a gentle reflux is sufficient.[6] |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 6-Amino-2-thiouracil with Minimized Scrambling
This protocol is designed to minimize isotopic scrambling when using isotopically labeled ethyl cyanoacetate.
Materials:
-
Isotopically labeled ethyl cyanoacetate (e.g., ethyl 2,2-dideuterio-2-cyanoacetate)
-
Isotopically labeled or unlabeled thiourea
-
Sodium metal
-
Anhydrous ethanol (or ethanol-d6 for deuterated ethyl cyanoacetate)
-
Dry diethyl ether
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to anhydrous ethanol (or ethanol-d6) under a nitrogen atmosphere. Allow the sodium to react completely.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1.0 equivalent) and stir until dissolved. Then, add the isotopically labeled ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of cold water and acidify with glacial acetic acid to a pH of ~6. A precipitate of 6-Amino-2-thiouracil will form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under vacuum.
Workflow for Minimized Isotopic Scrambling
Caption: Fig. 2: Recommended workflow for the synthesis of isotopically labeled 6-Amino-2-thiouracil.
References
-
Eberlin, A. R., & Williams, D. L. H. (1996). Halogenation and deuterium exchange in ethyl cyanoacetate. Enolisation mechanism and enol reactivity. Journal of the Chemical Society, Perkin Transactions 2, (6), 1135-1138. [Link]
-
Zhou, L., & Su, X. (2014). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 19(11), 18886-18896. [Link]
-
El-Enany, M. M., Kamel, G. M., & El-Sherief, H. A. H. (2012). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(3), 431-443. [Link]
-
Kholod, O. M., Kholod, Y. V., & Orlov, V. D. (2010). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Chemistry of Heterocyclic Compounds, 46(5), 586-592. [Link]
-
Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2000). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Acta Pharmaceutica, 50(1), 19-27. [Link]
-
Audisio, D., et al. (2021). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Chemical Science, 12(23), 8121-8127. [Link]
-
Mohamed, N. R., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Molecules, 12(9), 2096-2110. [Link]
-
Wikipedia. (2023). Hydrogen-deuterium exchange. [Link]
-
Behrens, R. Jr. (1995). Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling Condensed-Phased Decompositio. The Journal of Physical Chemistry, 99(5), 1576-1584. [Link]
-
Stefanowicz, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2963. [Link]
-
Al-Suwaidan, I. A., et al. (2015). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)- ones and their antimicrobial activity. RSC Advances, 5(2), 1195-1201. [Link]
-
Kholod, O. M., Kholod, Y. V., & Orlov, V. D. (2010). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Chemistry of Heterocyclic Compounds, 46(5), 586-592. [Link]
-
Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 117-132. [Link]
-
Munoz, E. (2024). Position-specific stable carbon isotope analysis of pyrimidines. Penn State University Libraries. [Link]
-
Audisio, D., et al. (2021). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
-
Tchimou, N. L. T., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 1-6. [Link]
-
Al-Said, M. S., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2901. [Link]
-
Pelliccia, S., et al. (2020). The Aldol Reactions of Active Methylene Compounds. Catalysts, 10(12), 1433. [Link]
-
Wikipedia. (2023). Isotopic labeling. [Link]
-
El-Sayed, W. A., et al. (2024). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-22. [Link]
-
Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60. [Link]
-
Pan, X., et al. (2021). Atmospheric chemistry of thiourea: nucleation with urea and roles in NO2 hydrolysis. Physical Chemistry Chemical Physics, 23(24), 13546-13556. [Link]
-
Kumbhat, S., & Sharma, P. K. (2014). Kinetic Study of Some Active Methylene Compounds by Isoquinolinium Bromochromate. International Journal of Engineering and Applied Sciences, 1(2), 1-5. [Link]
-
Boumoud, B., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 20(6), 11617-11631. [Link]
-
Concellón, J. M., & Concellón, C. (2003). A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry, 68(11), 4446-4448. [Link]
-
IGNOU. (n.d.). ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
-
Raji, M. (2024). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]
-
El-Enany, M. M., Kamel, G. M., & El-Sherief, H. A. H. (2012). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(3), 431-443. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6653. [Link]
-
Kanao, Y., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(6), 2094-2100. [Link]
-
Cope, A. C., et al. (1941). ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses, 21, 45. [Link]
-
Chicco, D., & House, C. (2022). Isotope effects at the origin of life: Fingerprints of the Strecker synthesis. OSTI.GOV. [Link]
Sources
- 1. Halogenation and deuterium exchange in ethyl cyanoacetate. Enolisation mechanism and enol reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemijournal.com [chemijournal.com]
Purification methods for 6-Amino-2-thiouracil-13C from reaction mixtures
Welcome to the technical support guide for the purification of 6-Amino-2-thiouracil-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this isotopically labeled compound from reaction mixtures. The following sections offer detailed protocols and explanations to ensure the successful isolation of high-purity 6-Amino-2-thiouracil-¹³C for your research and development needs.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 6-Amino-2-thiouracil-¹³C?
A1: Typical impurities can include unreacted starting materials such as ¹³C-labeled thiourea and ethyl cyanoacetate, by-products from side reactions, and residual coupling reagents or catalysts used in the synthesis.[1][2] The specific impurity profile will depend on the synthetic route employed.
Q2: My crude product has very poor solubility. What solvents can I use for purification?
A2: 6-Amino-2-thiouracil and its derivatives generally exhibit low solubility in common organic solvents. For recrystallization, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, sometimes in combination with alcohols like ethanol or methanol.[1][3] The solubility of amino acid-like compounds can also be influenced by pH.[4][5] For chromatographic methods, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane are commonly employed.[1][6]
Q3: I am observing multiple spots on my TLC plate. How can I effectively separate my target compound?
A3: Multiple spots indicate the presence of several compounds in your mixture. Flash column chromatography is a highly effective technique for separating compounds with different polarities.[6] The choice of an appropriate solvent system is crucial and should be optimized using TLC to achieve good separation between the spot corresponding to 6-Amino-2-thiouracil-¹³C and the impurity spots.[6] For very challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution.[6][7]
Q4: Can I use recrystallization for the final purification of 6-Amino-2-thiouracil-¹³C?
A4: Recrystallization is a cost-effective method for purifying solid compounds and can be very effective if the impurities have significantly different solubility profiles from your target compound.[6] It is often used to obtain highly pure final products.[1] However, if impurities co-crystallize with the product, additional purification steps like column chromatography may be necessary.
Q5: Is there a risk of the ¹³C label being lost during purification?
A5: The ¹³C label is incorporated into the stable pyrimidine ring of 6-Amino-2-thiouracil. Standard purification techniques such as recrystallization and chromatography are generally mild and are highly unlikely to cause the loss of the isotopic label.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of 6-Amino-2-thiouracil-¹³C.
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Product does not crystallize upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
| Oily precipitate forms instead of crystals. | - The compound may be impure.- The solvent may not be appropriate. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Try a different solvent or a mixture of solvents.[6] |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use a minimal amount of cold solvent to wash the crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Product purity does not improve significantly. | - Impurities have similar solubility to the product and co-crystallize. | - Consider a different purification technique, such as column chromatography or preparative HPLC, for better separation.[6] |
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system.- Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound and good separation from impurities.[6]- Reduce the amount of crude material loaded onto the column. |
| Compound is stuck on the column and does not elute. | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[6] |
| Cracked or channeled silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Streaking of spots on TLC of collected fractions. | - The compound may be degrading on the silica gel.- The sample is not fully dissolved in the loading solvent. | - Consider using a different stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.- Ensure the sample is fully dissolved before loading. |
Troubleshooting Preparative HPLC
| Problem | Potential Cause | Recommended Solution |
| Broad or tailing peaks. | - Column overloading.- Incompatible sample solvent. | - Reduce the injection volume or the concentration of the sample.- Dissolve the sample in the mobile phase if possible.[6] |
| Poor resolution between the target peak and impurities. | - The chromatographic method is not optimized. | - Adjust the gradient profile, flow rate, or consider a different stationary phase to improve separation.[8] |
| High backpressure. | - Clogged column or system tubing. | - Filter the sample before injection to remove any particulate matter.- Clean the column according to the manufacturer's instructions. |
| Low recovery of the purified compound. | - Incomplete elution from the column.- Adsorption of the compound to the system. | - Ensure the final mobile phase composition is strong enough to elute all components.- Passivate the HPLC system if sample adsorption is suspected. |
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of 6-Amino-2-thiouracil-¹³C by recrystallization. The choice of solvent is critical and may require some experimentation.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, DMF, ethanol/water mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 6-Amino-2-thiouracil-¹³C to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying 6-Amino-2-thiouracil-¹³C using flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of dichloromethane and methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for 6-Amino-2-thiouracil-¹³C and good separation from impurities.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar solvent of your chosen system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Amino-2-thiouracil-¹³C.
IV. Visualizations
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. benchchem.com [benchchem.com]
- 7. ardena.com [ardena.com]
- 8. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in 13C-Labeled Thiouracils
Last Updated: February 21, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled thiouracils. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with hydrogen-deuterium exchange (HDX). Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your isotopically labeled compounds during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles of hydrogen-deuterium exchange in the context of thiouracil chemistry. A solid grasp of these fundamentals is crucial for effective troubleshooting.
Q1: What is hydrogen-deuterium exchange (HDX), and why is it a significant concern for 13C-labeled thiouracils?
A1: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom covalently bonded to a molecule is replaced by a deuterium atom from the surrounding solvent, or vice-versa.[1] For 13C-labeled thiouracils, this is a critical issue because the unintended incorporation of deuterium atoms leads to an increase in the molecule's mass.[2][3] This mass shift can confound analytical results, particularly in mass spectrometry (MS), where it can be misinterpreted as a different compound or metabolic modification, and in Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of proton signals can complicate structural elucidation.[1][4]
Q2: Which protons on the thiouracil ring are most susceptible to exchange, and under what conditions?
A2: The most labile protons in thiouracils, and uracils in general, are the imino protons on the nitrogen atoms (N1-H and N3-H).[5][6] These protons are acidic and readily exchange with deuterium from deuterated solvents, especially protic solvents like D₂O or methanol-d₄. The exocyclic amino group protons in related nucleic acid bases also exhibit facile exchange.[5][6] The exchange rate is significantly influenced by pH, temperature, and the presence of acid or base catalysts.[5][7] While carbon-bound hydrogens are generally less prone to exchange, certain vinylic protons, like the one at the C6 position, can also exchange under specific conditions, although at a much slower rate.[8]
Q3: How does pH influence the rate of HDX in thiouracils?
A3: The rate of hydrogen exchange for labile protons is highly pH-dependent. Both acid and base catalysis can accelerate the exchange process.[5][9] For amide protons in biomolecules, the minimum exchange rate is typically observed around pH 2.5 to 3.0.[1] Deviating from this pH range, either towards more acidic or more alkaline conditions, will increase the rate of exchange. For instance, at a physiological pH of 7.0-8.0, the exchange is quite rapid.[1] Therefore, controlling the pH of your sample is one of the most effective strategies to minimize unwanted HDX. When quenching an exchange reaction for analysis, the pH is often rapidly dropped to this minimal exchange range.[1][10]
Q4: Can the choice of solvent affect the extent of HDX?
A4: Absolutely. The choice of solvent is a critical factor. Protic solvents, which can donate and accept protons (e.g., D₂O, methanol-d₄), will readily facilitate hydrogen-deuterium exchange of labile protons.[1][4] In contrast, aprotic solvents (e.g., DMSO-d₆, CDCl₃, acetonitrile-d₃) do not have exchangeable deuterium atoms and will significantly slow down or prevent the exchange of labile protons on the thiouracil molecule.[1][11] For this reason, when the goal is to preserve the original isotopic labeling pattern and prevent HDX, preparing samples in dry, aprotic solvents is highly recommended.[11]
Section 2: Troubleshooting Guide - Practical Solutions for Minimizing HDX
This section provides actionable solutions to specific problems you may encounter during your experiments.
Problem 1: Significant H-D exchange observed in my ¹³C NMR spectrum, obscuring key signals and complicating analysis.
-
Cause: This issue commonly arises from the presence of residual protic solvents (like water) in your NMR sample or the use of a protic deuterated solvent. The exchange of labile N-H protons with deuterium leads to the disappearance of their corresponding ¹H signals and can affect the appearance of adjacent carbon signals in ¹³C NMR.
-
Solution:
-
Use High-Purity Aprotic Solvents: Always use high-purity, anhydrous aprotic deuterated solvents such as DMSO-d₆ or a well-dried CDCl₃.[12]
-
Thoroughly Dry Your Sample: Before dissolving your 13C-labeled thiouracil, ensure it is completely dry. Lyophilization is an effective method to remove residual water.
-
Proper NMR Tube and Solvent Handling: Use clean, oven-dried NMR tubes and handle deuterated solvents in an inert atmosphere (e.g., a glove box) to prevent the introduction of atmospheric moisture.[13] Filter your sample directly into the NMR tube to remove any particulates that could broaden spectral lines.
-
Low Temperature Acquisition: If some exchange is unavoidable, acquiring the NMR spectrum at a lower temperature can slow down the exchange rate, potentially allowing for the observation of the expected signals before they are lost.[14]
-
Problem 2: My mass spectrometry results show unexpected mass shifts, suggesting unintended deuterium incorporation.
-
Cause: Unintended deuterium incorporation detected by MS is a classic sign of HDX occurring during sample preparation or analysis. Since MS is highly sensitive to mass changes, even a small amount of exchange can be detected.[3] This is particularly problematic in LC-MS methods where protic solvents are often used in the mobile phase.
-
Solution:
-
Optimize LC-MS Conditions (Back-Exchange Minimization): The period between sample injection and analysis is critical. To minimize "back-exchange" (deuterium being replaced by hydrogen from the mobile phase), use a chromatographic system optimized for HDX-MS. This typically involves:
-
Aprotic Reconstitution: If possible, dissolve and inject your sample in a compatible aprotic solvent.
-
Post-Exchange Quenching: If you are intentionally performing an HDX experiment, ensure your quenching step is effective. This involves rapidly dropping the pH to ~2.5 and immediately freezing the sample before analysis.[1][11]
-
Problem 3: I need to perform experiments in an aqueous buffer (D₂O-based). How can I minimize back-exchange during subsequent analysis?
-
Cause: Many biological experiments require aqueous buffers, making HDX of labile protons almost certain. The challenge then becomes preserving the deuterium labeling pattern during analytical workup.
-
Solution:
-
Lyophilization and Reconstitution: After the experiment in the D₂O buffer, immediately quench the reaction by lowering the pH to ~2.5 and flash-freeze the sample in liquid nitrogen.[11] Lyophilize the frozen sample to remove the D₂O. The resulting dried powder will have the deuterium label "locked" in place.[11]
-
Analysis in Aprotic Solvents: For NMR analysis, reconstitute the lyophilized sample in a dry aprotic solvent like DMSO-d₆.[11] This will preserve the deuterium labeling pattern for spectral acquisition.
-
Rapid LC-MS Analysis: For LC-MS, follow the back-exchange minimization protocols described in Problem 2. Reconstitute the lyophilized sample in the low pH, low-temperature mobile phase immediately before injection to minimize the time for back-exchange to occur.
-
Section 3: Protocols and Methodologies
Protocol 1: Recommended Sample Preparation for NMR Analysis of ¹³C-Thiouracils in Aprotic Solvents
-
Sample Drying: Place 5-25 mg of the 13C-labeled thiouracil in a clean, dry vial. Lyophilize the sample for at least 4 hours to remove any residual water.
-
Solvent Preparation: Use a fresh, sealed ampule of high-purity, anhydrous DMSO-d₆ (or other suitable aprotic solvent).
-
Dissolution: In an inert atmosphere (e.g., under argon or in a glovebox), add approximately 0.6 mL of the anhydrous deuterated solvent to the lyophilized sample.
-
Filtration: Using a clean, dry Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, oven-dried 5 mm NMR tube.
-
Capping and Sealing: Cap the NMR tube securely. For long-term storage or sensitive samples, sealing the tube with Parafilm is recommended.
-
Analysis: Acquire the ¹³C NMR spectrum as soon as possible after sample preparation.
Protocol 2: A Method for Quantifying HDX using Mass Spectrometry
-
Sample Preparation: Prepare two sets of samples.
-
Undeuterated Control: Dissolve the 13C-thiouracil in a standard H₂O-based buffer at a known concentration.
-
Deuterated Sample: Dissolve the 13C-thiouracil in a D₂O-based buffer at the same concentration and under the same pH and temperature conditions. Allow the exchange reaction to proceed for a defined time point.
-
-
Quenching: At the desired time, quench the exchange reaction in the deuterated sample by adding a pre-calculated volume of a quench buffer (e.g., a low pH buffer) to rapidly drop the pH to ~2.5. Immediately flash-freeze the sample.
-
Analysis: Analyze both the undeuterated control and the quenched deuterated sample by flow injection analysis or a rapid LC-MS method.
-
Data Processing:
-
Determine the mass of the molecular ion for the undeuterated control.
-
Determine the centroid mass of the isotopic distribution for the deuterated sample.
-
The difference in mass between the deuterated sample and the control, divided by the mass of a single deuterium atom (~1.006 Da), provides the average number of incorporated deuterium atoms.
-
Quantitative Data Summary
| Parameter | Condition | Expected Outcome on HDX Rate |
| pH | pH ~2.5 | Minimum exchange rate[1] |
| pH > 7 or pH < 2 | Increased exchange rate[1][5] | |
| Solvent | Aprotic (e.g., DMSO-d₆) | Negligible exchange[11] |
| Protic (e.g., D₂O, CD₃OD) | Rapid exchange of labile protons[1] | |
| Temperature | Low (e.g., 0-4 °C) | Slower exchange rate[7] |
| High | Faster exchange rate[7] |
Section 4: Visualizing the Process
Visual aids can help clarify the complex relationships between experimental parameters and outcomes.
Caption: Workflow for managing HDX in 13C-thiouracil experiments.
References
-
Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]
-
BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]
-
Rand, K. D., Zehl, M., Jørgensen, T. J., & Jensen, O. N. (2014). Measuring the hydrogen/deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase hydrogen/deuterium Scrambling. Accounts of Chemical Research, 47(11), 3327–3336. [Link]
-
Englander, S. W., & Kallenbach, N. R. (1983). Mechanisms and uses of hydrogen exchange. Quarterly Reviews of Biophysics, 16(4), 521–655. [Link]
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Prakash, A., Dou, Z., Wang, L., & Wold, M. S. (2021). Hydrogen–deuterium exchange reveals a dynamic DNA-binding map of replication protein A. Nucleic Acids Research, 49(4), 2113–2126. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
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Johnson, J. E., Hoogstraten, C. G., & Mueller, G. A. (2009). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 43(1), 15–26. [Link]
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Wiechert, W., & Nöh, K. (2013). Labelling Analysis for 13C MFA Using NMR Spectroscopy. In Metabolic Flux Analysis (pp. 129–153). Springer. [Link]
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Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics, 16(4), 521–655. [Link]
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Sleno, L., & Volmer, D. A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2970. [Link]
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LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
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ChemTuber. (2019, September 5). NMR spectroscopy ll Part - 16 ll Proton and Deuterium exchange. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Englander, J. J., & Englander, S. W. (2012). Nucleic acid base pair open states by hydrogen exchange. Proceedings of the National Academy of Sciences, 109(14), 5241–5246. [Link]
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Reddit. (2014, November 14). How quickly does deuterium exchange occur in NMR solvents? Retrieved from [Link]
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
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ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
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Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2858–2886. [Link]
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Zhang, Y., Niu, H., Zhang, J., & Wang, C. (2020). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Molecules, 25(22), 5462. [Link]
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Gmeiner, W. H., & Keifer, P. A. (2004). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Bioconjugate Chemistry, 15(6), 1262–1267. [Link]
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Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]
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Zhang, Z., & Smith, D. L. (2012). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Journal of the American Society for Mass Spectrometry, 23(12), 2132–2139. [Link]
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ResearchGate. (n.d.). Hydrogen–deuterium exchange reactions. Retrieved from [Link]
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Kaltashov, I. A. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]
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Gessner, C., Arns, C., & Seckler, R. (2022). High-Resolution Hydrogen–Deuterium Protection Factors from Sparse Mass Spectrometry Data Validated by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 144(15), 6757–6765. [Link]
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Chen, D., & Zengeya, T. (2010). Polarization in the Structures of Uracil and Thiouracils: Implication for Binding with Orotidine 5'-Monophosphate Decarboxylase. Molecules, 15(3), 1431–1439. [Link]
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Horn, P. J., Korte, A. R., & Chapman, K. D. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(10), 221. [Link]
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Miroslaw, B., & Pietrzyk, A. (2018). Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics. Journal of Molecular Structure, 1160, 433–441. [Link]
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Technical Guide: Elimination of Unreacted 13C-Labeled Precursors
To: Research Scientists, Process Chemists, and NMR Spectroscopists From: Senior Application Scientist, Isotope Separation Unit Subject: Protocols for the Removal of 13C-Precursors from Final Products
Introduction: The Isotope Purity Paradox
In isotope-labeled synthesis and biosynthesis, the unreacted precursor (e.g.,
-
Spectral Interference: In NMR, unreacted precursors create massive solvent suppression issues and "t1 noise" that obscures the product's signal.
-
Quantification Error: In Mass Spectrometry (MS), precursors can cause ion suppression or, if metabolically related, isobaric interference.
This guide provides a logic-driven approach to removing these expensive, stubborn contaminants without sacrificing the yield of your high-value labeled product.
Diagnostic Phase: Characterizing the Contaminant
Before selecting a removal strategy, confirm the nature of the impurity. Unlike radioactive isotopes, stable isotopes (
Decision Matrix: Selection of Purification Strategy
The following logic flow dictates the optimal purification method based on the Molecular Weight (MW) difference between your Product (
Figure 1: Decision tree for selecting the purification modality. Blue nodes indicate decision points; Green indicates macromolecular workflows; Red indicates small molecule workflows.
Scenario A: Macromolecules (Proteins/Nucleic Acids)
Context: You have expressed a [U-
Core Protocol: Buffer Exchange via Ultrafiltration
Why this works: Labeled precursors (MW < 200 Da) pass freely through membranes that retain proteins (MW > 5,000 Da).
Step-by-Step:
-
Select Cut-off (MWCO): Choose a filter with an MWCO at least 2x smaller than your target protein (e.g., use a 10 kDa filter for a 25 kDa protein) to prevent product loss.
-
Load: Apply the sample to a centrifugal concentrator (e.g., Amicon or Vivaspin).
-
Spin: Centrifuge at recommended g-force until volume is reduced by 10-fold (Concentration Factor
). -
Refill (Wash 1): Dilute back to original volume with unlabeled NMR buffer.
-
Repeat: Perform this cycle 3 times.
-
Calculation: Remaining precursor =
.
-
-
Recover: Invert the filter cup and spin to recover the concentrated, purified protein.
Troubleshooting Table: Macromolecule Purification
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Protein sticking to membrane. | Passivate membrane with 5% PEG or BSA before use; switch to Regenerated Cellulose (RC) membranes. |
| Precursor Persists | Precursor bound to protein. | Add a disruption step (e.g., high salt wash or mild chaotrope) during the wash steps, then exchange into final buffer. |
| Aggregation | Over-concentration. | Do not concentrate below 500 |
Scenario B: Small Molecules & Metabolites
Context: You are synthesizing a
Critical Insight: Since
Technique 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
Standard C18 columns often fail to retain polar precursors like Glucose. HILIC is the gold standard here.
-
Stationary Phase: Amide or Zwitterionic columns.
-
Mobile Phase: High organic (Acetonitrile) to low organic gradient.
-
Mechanism: Polar precursors (Glucose) retain longer than less polar products, or vice versa depending on specific chemistry.
Technique 2: Solid Phase Extraction (SPE) - The "Catch and Release"
For rapid cleanup without HPLC.
Protocol for Acidic Product (e.g.,
-
Cartridge: Use a Strong Anion Exchange (SAX) cartridge.
-
Condition: Methanol followed by Water.
-
Load: Pass the reaction mixture through the cartridge at pH 7.
-
Result: Neutral
C-Glucose passes through (Waste). Anionic C-Lactate binds.
-
-
Wash: Flush with water to remove residual glucose.
-
Elute: Release product with acidic buffer (0.1 M HCl or Formic Acid).
Advanced FAQ: Specific Use Cases
Q1: I am doing Protein NMR. Can I just use "Reverse Labeling" instead of purification?
A: Yes, and it is often superior. If specific amino acid precursors are obscuring your spectrum, you can add unlabeled (
Q2: How do I quantify the residual precursor percentage? A: Do not rely on UV absorbance, as many precursors (like glucose) lack chromophores.
-
Method: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Setup: Monitor the transition pair for the precursor (e.g., Glucose
C : 186 95 m/z). Compare the area under the curve (AUC) against a standard curve of the pure precursor.
Q3: Does Ultrafiltration remove protein-bound precursors?
A: No. If your precursor acts as a ligand (e.g.,
References
-
Sigma-Aldrich. "Isotopic Labeling for NMR Spectroscopy of Biological Solids." Sigma-Aldrich Technical Guides. Link
-
National Institutes of Health (NIH). "A roadmap for interpreting 13C metabolite labeling patterns from cells." PubMed Central. Link
-
National Kidney Foundation. "Ultrafiltration vs Dialysis Mechanisms." Kidney.org. Link
-
Creative Proteomics. "13C-labeled glucose for 13C-MFA: Protocols and Workflow." Creative Proteomics Service Guides. Link
-
University of Toronto (Lewis Kay Lab). "New developments in isotope labeling strategies for protein solution NMR spectroscopy." Link
Validation & Comparative
A Comparative Guide to 6-Amino-2-thiouracil-13C and 6-Amino-2-thiouracil-14C Radiolabeled Tracers
In the landscape of modern drug discovery and metabolic research, isotopic labeling is an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. 6-Amino-2-thiouracil, a precursor for a variety of bioactive pyrimidine derivatives, is a molecule of significant interest.[1][2][3][4][5][6][7][8][9][10] When labeled with carbon isotopes, it becomes a powerful tracer to investigate its metabolic fate. This guide provides an in-depth comparison of two key isotopic tracers: 6-Amino-2-thiouracil labeled with Carbon-13 (¹³C) and Carbon-14 (¹⁴C). This comparison will equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal tracer for their specific experimental needs.
The Foundation: Isotopic Labeling
Isotopic labeling involves the incorporation of an isotope into a molecule to track its journey through a biological system.[11] The core principle is that the isotopically labeled molecule is chemically identical to its unlabeled counterpart and will thus participate in the same biochemical processes.[12] The choice between a stable isotope like ¹³C and a radioactive isotope like ¹⁴C is a critical decision driven by the experimental goals, available instrumentation, and safety considerations.
Core Comparison: ¹³C vs. ¹⁴C
| Feature | 6-Amino-2-thiouracil-¹³C | 6-Amino-2-thiouracil-¹⁴C |
| Isotope Type | Stable | Radioactive (beta emitter)[13][14] |
| Natural Abundance | ~1.1% | Trace amounts |
| Half-life | Stable (no decay)[15][16][17] | ~5730 years[11][13][14][18][19] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[20][21][22][23] | Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)[12][24] |
| Sensitivity | Lower, requires higher concentrations | Extremely high, can detect minute quantities[12] |
| Safety | Non-radioactive, no radiation hazard[15][16] | Radioactive, requires specialized handling and disposal procedures[13][14][25][26] |
| Cost | High cost of labeled compound and analytical instrumentation[27] | Lower cost for some labeled compounds, but high costs for waste disposal and radiation safety infrastructure |
| Structural Information | NMR can provide precise location of the label within the molecule and its metabolites[22][23] | Provides quantitative data on the presence of the label, but limited structural information directly |
| In Vivo Studies | Ideal for human studies due to non-radioactive nature[16] | Primarily used in preclinical animal studies; human use is highly regulated and limited |
In-Depth Analysis of ¹³C and ¹⁴C Tracers
6-Amino-2-thiouracil-¹³C: The Stable Isotope Advantage
6-Amino-2-thiouracil-¹³C is a non-radioactive tracer, making it exceptionally safe for a wide range of applications, including studies in human subjects.[16] The primary methods for detecting ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22][23]
Mass Spectrometry can differentiate between the ¹³C-labeled and unlabeled compound based on the mass-to-charge ratio, allowing for precise quantification.
NMR Spectroscopy offers the unique advantage of providing detailed structural information. By analyzing the NMR spectra, researchers can not only quantify the labeled compound but also identify the exact position of the ¹³C atom within metabolites, which is invaluable for elucidating metabolic pathways.[22][23]
The main drawbacks of using ¹³C-labeled tracers are the lower sensitivity compared to ¹⁴C and the higher cost of both the labeled compound and the required analytical instrumentation.[27]
6-Amino-2-thiouracil-¹⁴C: The Power of Radioactivity
6-Amino-2-thiouracil-¹⁴C is a radioactive tracer that emits low-energy beta particles.[13][14] This radioactivity allows for extremely sensitive detection using techniques like Liquid Scintillation Counting (LSC), which can quantify the amount of ¹⁴C present in a sample.[12][24] This high sensitivity makes ¹⁴C ideal for studies where the compound of interest is present at very low concentrations.[12]
However, the use of ¹⁴C comes with significant safety and regulatory considerations.[13][14][25][26] Researchers must be trained in handling radioactive materials, and laboratories must be equipped with appropriate safety measures and waste disposal protocols. Due to its radioactivity, the use of ¹⁴C in human studies is strictly limited.
Experimental Design and Workflow
The choice between ¹³C and ¹⁴C will fundamentally shape the experimental workflow.
Caption: A generalized workflow for tracer studies using either ¹³C or ¹⁴C labeled compounds.
Hypothetical Experimental Data: A Comparative Scenario
To illustrate the practical differences, consider a hypothetical study investigating the metabolism of 6-Amino-2-thiouracil in rat liver microsomes.
| Parameter | 6-Amino-2-thiouracil-¹³C | 6-Amino-2-thiouracil-¹⁴C |
| Initial Concentration | 10 µM | 100 nM |
| Incubation Time | 60 minutes | 60 minutes |
| Detection Method | LC-MS/MS | Liquid Scintillation Counting |
| Parent Compound Remaining | 35% | 38% |
| Major Metabolite Identified | Hydroxylated 6-Amino-2-thiouracil | Not directly identified by LSC |
| Metabolite Quantification | Relative quantification against parent | Total radioactivity of all metabolites |
| Limit of Detection | ~1 nM | ~10 pM |
This hypothetical data highlights that while both tracers can provide quantitative information on the rate of metabolism, the ¹³C tracer coupled with LC-MS/MS allows for the simultaneous identification and relative quantification of metabolites. The ¹⁴C tracer, on the other hand, offers superior sensitivity but requires further analytical techniques like radio-HPLC to separate and identify individual metabolites.
Detailed Experimental Protocol: In Vitro Metabolism Study with 6-Amino-2-thiouracil-¹⁴C
This protocol outlines a typical in vitro metabolism study using 6-Amino-2-thiouracil-¹⁴C with rat liver microsomes.
1. Preparation of Reagents:
-
Prepare a 1 mM stock solution of 6-Amino-2-thiouracil-¹⁴C in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in potassium phosphate buffer.
-
Thaw rat liver microsomes on ice.
2. Incubation:
-
In a microcentrifuge tube, add 5 µL of 1 mM 6-Amino-2-thiouracil-¹⁴C stock solution.
-
Add 445 µL of potassium phosphate buffer.
-
Add 25 µL of rat liver microsomes (final protein concentration of 1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of 10 mM NADPH.
-
Incubate at 37°C with gentle shaking for desired time points (e.g., 0, 15, 30, 60 minutes).
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube.
4. Analysis:
-
Inject a portion of the supernatant into a radio-HPLC system to separate the parent compound from its metabolites.
-
Collect fractions and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
Alternatively, for total metabolism, add a portion of the supernatant directly to a scintillation vial with scintillation cocktail and count using a liquid scintillation counter.
Caption: A step-by-step workflow for an in vitro metabolism study using a ¹⁴C-labeled compound.
Conclusion and Recommendations
The choice between 6-Amino-2-thiouracil-¹³C and 6-Amino-2-thiouracil-¹⁴C is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research question.
-
For early-stage in vitro metabolism and preclinical in vivo studies in animals where high sensitivity is paramount and metabolite identification can be performed separately, 6-Amino-2-thiouracil-¹⁴C is an excellent choice. Its high sensitivity allows for the use of low doses, which can be more physiologically relevant.
-
For studies requiring detailed structural elucidation of metabolites, metabolic flux analysis, and especially for studies involving human subjects, 6-Amino-2-thiouracil-¹³C is the preferred tracer. Its non-radioactive nature ensures safety, while analysis by NMR and MS provides rich structural and quantitative data.
Ultimately, a comprehensive understanding of the strengths and limitations of both stable and radioactive isotopic tracers will empower researchers to design more effective experiments and generate high-quality, reliable data in their drug development endeavors.
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A Comparative Guide to Validating ¹³C Enrichment Levels in 6-Amino-2-thiouracil via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of isotopic labeling is paramount for the robust interpretation of metabolic studies and pharmacokinetic data. This guide provides an in-depth technical comparison of mass spectrometry-based methods for validating the ¹³C enrichment levels in 6-Amino-2-thiouracil, a compound of significant interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of protocols to offer a nuanced discussion on the rationale behind methodological choices, ensuring a self-validating system for your experimental designs.
Foundational Principles: Isotopic Enrichment and Mass Spectrometry
The intentional replacement of a ¹²C atom with its heavier, stable isotope, ¹³C, in a molecule like 6-Amino-2-thiouracil serves as a powerful tool for tracing its metabolic fate without altering its chemical properties.[3][4] Mass spectrometry is the analytical technique of choice for this application due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z).[5][6] The incorporation of a ¹³C atom results in a predictable mass shift, allowing for the quantification of the labeled species relative to its unlabeled counterpart.[7]
The Logic of Isotopic Analysis by Mass Spectrometry
The core principle lies in the mass difference between the ¹²C and ¹³C isotopes. A mass spectrometer can distinguish between the unlabeled (M) and the ¹³C-labeled (M+1, M+2, etc.) forms of 6-Amino-2-thiouracil, providing a direct measure of isotopic enrichment.
Caption: Principle of mass shift detection for isotopic enrichment analysis.
A Comparative Analysis of Mass Spectrometry Platforms
The choice of a mass spectrometry platform is a critical decision that will impact the sensitivity, specificity, and throughput of your analysis. Here, we compare three commonly employed techniques for the validation of ¹³C enrichment in 6-Amino-2-thiouracil.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Accuracy
High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, offer unparalleled mass accuracy and resolving power.[7][8][9] This enables the unambiguous identification of metabolites and the precise measurement of isotopic distributions, which is crucial for low-level enrichment studies.[8][10]
Advantages:
-
High Mass Accuracy (<5 ppm): Reduces the likelihood of false positives and allows for confident elemental composition determination.[8]
-
High Resolving Power: Enables the separation of isobaric interferences from the analyte of interest.[7]
-
Retrospective Data Analysis: Full-scan data acquisition allows for the interrogation of data for other metabolites of interest without re-running samples.
Disadvantages:
-
Higher Cost and Complexity: These instruments represent a significant capital investment and require specialized expertise for operation and maintenance.
-
Potentially Lower Throughput: The time required for data acquisition and processing can be longer compared to other techniques.
Caption: A typical workflow for LC-HRMS based ¹³C enrichment analysis.
Triple Quadrupole Mass Spectrometry (QqQ): The Workhorse for Targeted Quantification
Triple quadrupole mass spectrometers are the industry standard for targeted quantification due to their exceptional sensitivity and selectivity.[11] They operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard.
Advantages:
-
High Sensitivity and Selectivity: MRM provides excellent signal-to-noise ratios, allowing for the detection of low-abundance species in complex matrices.
-
High Throughput: Fast scanning capabilities and automated workflows make it ideal for analyzing large sample sets.[12]
-
Robust and Reliable: These instruments are known for their day-to-day reproducibility.
Disadvantages:
-
Lower Resolution: Does not provide the high mass accuracy of HRMS, making it less suitable for unknown identification.
-
Requires Method Development: MRM transitions must be optimized for each analyte, which can be time-consuming.
Caption: A streamlined workflow for targeted LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Powerful Approach
GC-MS is a robust technique that offers excellent chromatographic separation for volatile and semi-volatile compounds.[13] For non-volatile compounds like 6-Amino-2-thiouracil, a derivatization step is typically required to increase their volatility.
Advantages:
-
Excellent Chromatographic Resolution: Capillary GC columns provide high-efficiency separations.
-
Extensive Spectral Libraries: Electron Ionization (EI) produces reproducible fragmentation patterns that can be matched against extensive libraries for identification.
Disadvantages:
-
Derivatization Required: The need for derivatization adds an extra step to the workflow, which can introduce variability.[14]
-
Thermal Degradation: High temperatures in the GC inlet can potentially cause degradation of thermally labile compounds.[13]
Data-Driven Comparison: Performance Metrics
The choice of the optimal platform depends on the specific requirements of your study. The following tables provide a comparative overview of key performance metrics.
Table 1: Comparison of Key Performance Parameters
| Parameter | High-Resolution MS (HRMS) | Triple Quadrupole MS (QqQ) | Gas Chromatography-MS (GC-MS) |
| Limit of Detection (LOD) | Low to mid pg | Low pg to high fg | Low to mid pg |
| Limit of Quantification (LOQ) | Mid to high pg | High fg to low pg | Mid to high pg |
| Linearity (R²) | >0.99 | >0.995 | >0.99 |
| Precision (%RSD) | <15% | <10% | <15% |
| Mass Accuracy | <5 ppm | Unit Mass Resolution | Unit Mass Resolution |
Table 2: Sample Throughput and Cost Considerations
| Parameter | High-Resolution MS (HRMS) | Triple Quadrupole MS (QqQ) | Gas Chromatography-MS (GC-MS) |
| Sample Throughput | Moderate | High | Moderate |
| Initial Cost | High | Moderate to High | Low to Moderate |
| Operating Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Moderate |
Step-by-Step Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, we provide detailed experimental protocols for the two most common LC-MS based approaches.
Protocol: Validating ¹³C Enrichment using LC-HRMS
-
Standard Preparation: Prepare a series of calibration standards of unlabeled 6-Amino-2-thiouracil and a quality control (QC) sample of the ¹³C-labeled 6-Amino-2-thiouracil at a known concentration.
-
Sample Preparation: For biological samples, perform a protein precipitation by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of 6-Amino-2-thiouracil from matrix components.
-
-
HRMS Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., >70,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (M) and labeled (M+n) forms of 6-Amino-2-thiouracil.
-
Calculate the peak areas for each isotopologue.
-
Determine the percent enrichment using the following formula: % Enrichment = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100
-
Protocol: Validating ¹³C Enrichment using LC-MS/MS (QqQ)
-
Standard and Sample Preparation: Follow the same procedure as for LC-HRMS, but include a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-6-Amino-2-thiouracil) in all samples and standards.
-
LC Separation: Use the same LC conditions as described for the LC-HRMS method.
-
MS/MS Analysis:
-
Ionization Mode: ESI in the optimized polarity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ions for both the unlabeled 6-Amino-2-thiouracil and the ¹³C-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of 6-Amino-2-thiouracil in the unknown samples from the calibration curve.
-
Calculate the percent enrichment as described previously.
-
Conclusion and Recommendations
The validation of ¹³C enrichment levels in 6-Amino-2-thiouracil is a critical step in many research and development pipelines. The choice between HRMS, QqQ, and GC-MS should be guided by the specific goals of the study.
-
For discovery-phase metabolomics and studies requiring the highest level of confidence in identification, High-Resolution Mass Spectrometry (HRMS) is the recommended platform.[8][10]
-
For high-throughput, targeted quantification in complex biological matrices, Triple Quadrupole Mass Spectrometry (QqQ) offers the best combination of sensitivity, selectivity, and speed.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) remains a viable option, particularly in laboratories where it is already established, but the need for derivatization should be carefully considered.[14][15]
References
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Meier-Augenstein, W. (n.d.). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. ResearchGate. Retrieved from [Link]
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VUIR. (n.d.). Leveraging High-Resolution Mass Spectrometry Detection of Stable Isotopes for Metabolomics. Retrieved from [Link]
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PubMed. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]
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PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Retrieved from [Link]
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ACS Publications. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]
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Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]
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Wellcome Open Research. (2018, August 22). High-Speed Tracer Analysis of Metabolism (HS-TrAM). Retrieved from [Link]
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Spectroscopy Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry based analysis of nucleotides, nucleosides, and nucleobases-application to feed supplements. Retrieved from [Link]
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Agilent. (n.d.). High-resolution mass spec for metabolomic analysis. Retrieved from [Link]
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Academia.edu. (n.d.). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Retrieved from [Link]
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PMC. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]
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ResearchGate. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]
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PubMed. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Isotopic Labeling Services for Drug Discovery. Retrieved from [Link]
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SciTechnol. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2-thiouracil. Retrieved from [Link]
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PubMed. (2014, November 15). High resolution mass spectrometry based techniques at the crossroads of metabolic pathways. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Mass spectrometry of nucleic acid components. Trimethylsilyl derivatives of nucleotides. Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
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Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from [Link]
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Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
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PMC. (n.d.). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Retrieved from [Link]
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ResearchGate. (2025, August 6). Development and Application of LC-MS/MS Method for the Detection of Naturally Occurring Thiouracil in Milk Samples. Retrieved from [Link]
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PubMed. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Retrieved from [Link]
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PMC. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2-thiouracil. Retrieved from [Link]
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ResearchGate. (2025, August 6). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Retrieved from [Link]
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A Senior Application Scientist's Guide to Internal Standard Selection: 6-Amino-2-thiouracil-¹³C vs. Deuterium-Labeled Analogs in Quantitative Mass Spectrometry
Introduction: The Bedrock of Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is not merely a goal; it is a prerequisite for success. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant technology for this task due to its unparalleled sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is fundamentally reliant on the mitigation of analytical variability. Factors such as inconsistent sample recovery during extraction, subtle fluctuations in instrument performance, and the unpredictable nature of matrix effects can all compromise data integrity.[2][3]
To counteract these variables, the use of a high-quality internal standard (IS) is essential. An IS is a compound of known concentration, added to every sample, calibrator, and quality control (QC), that mimics the physicochemical behavior of the analyte.[4][5] The gold standard in modern bioanalysis is the Stable Isotope-Labeled (SIL) internal standard, a version of the analyte where one or more atoms are replaced with a heavier, non-radioactive isotope.[5][6]
This guide provides an in-depth, objective comparison of two common SIL strategies for the molecule 6-Amino-2-thiouracil: heavy-atom labeling (¹³C) versus deuterium (²H) labeling. As we will demonstrate, while both approaches are valid, their underlying physical and chemical properties lead to significant differences in performance, reliability, and the scientific rigor of the final data.
The Role of the Internal Standard in Bioanalysis
The core principle of using an IS is to provide a reliable reference point. By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical workflow are normalized, ensuring that the final calculated concentration is accurate and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published extensive guidance on the proper validation and use of internal standards, underscoring their critical role in regulated bioanalysis.[4][5][7]
Caption: Workflow demonstrating how an IS corrects for variability.
Head-to-Head Comparison: 6-Amino-2-thiouracil-¹³C vs. Deuterium-Labeled IS
The ideal SIL-IS is chemically and physically identical to the analyte, differing only in mass. This ensures it perfectly tracks the analyte through every step. Here, we dissect how ¹³C and deuterium labeling stack up against this ideal.
| Feature | 6-Amino-2-thiouracil-¹³C | Deuterium-Labeled 6-Amino-2-thiouracil |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the analyte.[2][8] | Variable: Often elutes slightly earlier due to the "deuterium isotope effect."[1][9][10] |
| Isotopic Stability | Excellent: ¹³C is integrated into the non-exchangeable carbon backbone.[2][11] | Conditional: Risk of H/D back-exchange if labels are on -NH or other exchangeable sites.[12][13] |
| Metabolic Isotope Effects | Negligible: Does not alter metabolic pathways or rates. | Significant: Slower C-D bond cleavage can alter metabolism ("metabolic switching").[14][15] |
| Matrix Effect Compensation | Superior: Perfect co-elution ensures identical experience of matrix effects.[10] | Potentially Compromised: Retention time shifts can lead to differential matrix effects.[1][16] |
| Synthesis & Cost | Generally more complex and higher initial cost.[8][11] | Typically easier and more cost-effective to synthesize.[2][12] |
The Chromatographic Isotope Effect: A Critical Distinction
The most significant practical difference between ¹³C and deuterium labeling is their chromatographic behavior. The mass difference between deuterium (²H) and protium (¹H) is a substantial 100%. This difference alters the vibrational energy of the C-D bond compared to the C-H bond, which can lead to changes in molecular interactions with the chromatographic stationary phase.[10]
As a result, deuterated internal standards frequently exhibit a slight shift in retention time, typically eluting just before the unlabeled analyte.[1][9][17] While this shift may seem minor, it can have profound consequences. If the analyte and IS elute at different points on the chromatographic peak, they may be subjected to different degrees of matrix-induced ion suppression or enhancement, invalidating the core principle of the IS and leading to inaccurate results.[1][16]
In contrast, the relative mass difference between ¹³C and ¹²C is much smaller (~8%). This subtle change does not typically alter the analyte's chromatographic properties, resulting in perfect co-elution of the ¹³C-labeled IS and the native analyte.[2][8][13] This perfect co-elution is the single most important factor for ensuring that both compounds experience identical matrix effects, thereby providing the most accurate correction.
Caption: ¹³C-IS co-elutes, while D-IS can show a retention time shift.
Isotopic and Metabolic Stability
Back-Exchange: Deuterium atoms can be prone to exchange with protons from the surrounding solvent, especially when placed on heteroatoms (-NH, -OH, -SH).[12][13] For 6-Amino-2-thiouracil, the primary amine and amide protons are potential sites for such exchange. This can compromise the integrity of the standard over time. ¹³C, being part of the fundamental carbon skeleton, is not susceptible to this phenomenon, ensuring absolute isotopic stability.[11]
Metabolic Switching: The carbon-deuterium bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen bond—a phenomenon known as the Kinetic Isotope Effect (KIE).[18] If deuteration occurs at a site of metabolism on 6-Amino-2-thiouracil, this can slow or block the primary metabolic pathway. Consequently, the metabolic machinery may shift to an alternative, secondary pathway, a process called "metabolic switching."[14][15] This differential metabolism means the IS no longer accurately reflects the fate of the analyte in a biological system. ¹³C labeling does not introduce a significant KIE, ensuring the IS and analyte are metabolized identically.
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NMR chemical shift comparison of 12C vs 13C 6-Amino-2-thiouracil
This guide details the NMR chemical shift characterization of 6-Amino-2-thiouracil, focusing on the distinction between standard
Part 1: Theoretical Framework & Tautomeric Dynamics
The NMR profile of 6-Amino-2-thiouracil (ATU) is dictated by its tautomeric equilibrium. Unlike simple pyrimidines, ATU can exist in multiple forms (thione/thiol and amine/imine). In highly polar solvents like DMSO-d
Tautomeric Equilibrium Diagram
The following diagram illustrates the dominant thione-amine form vs. the minor thiol-imine forms, which explains the shielding patterns observed in
Figure 1: Tautomeric equilibrium of 6-Amino-2-thiouracil. The stability of the thione form (left) drives the characteristic downfield shift of C2.
Part 2: Chemical Shift Comparison ( C vs. C Isotopologues)
This section compares the NMR observables of natural abundance ATU (predominantly
Carbon-13 Chemical Shift Assignment (DMSO-d )
The following values represent the consensus chemical shifts for 6-Amino-2-thiouracil. Note the extreme shielding of C5 due to the electron-donating amino group at C6.
| Carbon Position | Chemical Shift ( | Signal Type | Electronic Environment |
| C2 (C=S) | 175.9 - 176.5 | Quaternary | Deshielded by Thione (C=S). Distinctive from Urea (C=O ~155). |
| C4 (C=O) | 161.0 - 163.5 | Quaternary | Carbonyl region.[1] Shielded relative to C2. |
| C6 (C-NH | 153.0 - 155.0 | Quaternary | Deshielded by electronegative N, but mesomerically stabilized. |
| C5 (CH) | 87.0 - 90.0 | Methine (CH) | Diagnostic Signal. Highly shielded by the adjacent C6-amino group (Ortho-effect). |
Isotope Effects: C vs. C-Enriched
When replacing natural abundance ATU with
| Feature | Natural Abundance ( | Experimental Implication | |
| Detection Limit | Requires high conc. (>10 mg) or long scans (1k+). | Visible in single scan (<1 mg). | Enriched is essential for in vivo metabolic flux analysis. |
| C-C Coupling ( | Absent (Statistically improbable to have two | Dominant. Splitting patterns appear.[2] | Complex multiplets replace singlets. Requires decoupling for clear assignment. |
| Isotope Shift | Baseline value. | Secondary Shift: | Negligible for ID, but confirms labeling position in high-res studies. |
| C5 Signal | Singlet. | Doublet ( | Confirms integrity of the pyrimidine ring during synthesis. |
Part 3: Experimental Protocol
To ensure reproducibility, follow this self-validating protocol. The low solubility of ATU requires specific preparation steps to avoid aggregation artifacts.
Protocol Workflow
Figure 2: Optimized workflow for obtaining high-resolution
Step-by-Step Methodology
-
Solvent Choice: Use DMSO-d
exclusively. ATU is insoluble in CDCl and D O (neutral). -
Concentration: Dissolve 15 mg of ATU in 0.6 mL solvent.
-
Expert Insight: If the solution appears cloudy, heat gently to 40°C. Suspended particles will broaden the C2 thione signal due to exchange broadening.
-
-
Acquisition:
-
Nucleus:
C {1H decoupled}.[3] -
Scans: Minimum 1024 scans for natural abundance; 16 scans for enriched.
-
Relaxation Delay: Set D1
2.0 seconds. The C2 and C4 quaternary carbons have long T1 relaxation times; insufficient delay will suppress these signals.
-
-
Validation: The presence of a signal at ~87-90 ppm (C5) confirms the 6-amino substitution. If this signal is at ~100-105 ppm, the amino group is absent or modified.
References
-
Golankiewicz, B., Zeidler, J., & Popenda, M. (1990). Determination of the Tautomerism of 5,5-Disubstituted Analogues of 6-Amino-2-thiouracil by 1H and 13C Nuclear Magnetic Resonance Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Grabovskiy, S. A., et al. (2021).[1][4] In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 360.[1] Link
-
PubChem. (2025).[5] 6-Amino-2-thiouracil Compound Summary (CID 1201441).[5] National Library of Medicine. Link
-
Yamanari, K., et al. (1993). Crystal Structure of Bis(ethane-1,2-diamine)[5-((1'H)-4'-oxo-6'-aminopyrimidin-2'-yl)thio]-6-amino-2-thiouracilatocobalt(III) Perchlorate.[6] Chemistry Letters. Link
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Cross-Validation of Metabolic Flux: 13C-Glucose vs. Thiouracil-Based RNA Kinetics
Executive Summary
In metabolic flux analysis (MFA), a common analytical blind spot exists between central carbon metabolism (supply) and macromolecular turnover (demand). While 13C-Glucose is the gold standard for mapping the de novo biosynthetic routes (glycolysis, pentose phosphate pathway, and nucleotide synthesis), it often lacks the temporal resolution to distinguish between rapid RNA turnover and stable accumulation.
Conversely, Thiouracil (specifically 4-thiouracil/4sU) is a specialized nucleoside analog used to tag nascent RNA.[1] It provides precise kinetics of transcription and decay but offers no insight into the carbon sources fueling that synthesis.
This guide details how to cross-validate these two orthogonal methods. By coupling the biosynthetic flux (from 13C-Glucose) with the incorporation kinetics (from Thiouracil), researchers can mathematically resolve the contribution of de novo synthesis vs. salvage pathways —a critical metric in oncology and immunology drug development.
Part 1: Mechanistic Divergence & The Validation Gap
To validate metabolic data, one must understand that these tracers interrogate the metabolic network from opposite ends.
13C-Glucose: The "Supply" Tracer
-
Mechanism: Enters via GLUT transporters, metabolizes through Glycolysis and the Pentose Phosphate Pathway (PPP).
-
The Signal: 13C labels appear in the ribose moiety (via Ribose-5-Phosphate) and the nucleobase (via amino acid precursors like Glycine/Aspartate).
-
The Limitation: 13C enrichment in the RNA pool is slow due to the large pool size of free nucleotides. It measures net accumulation but struggles to capture rapid turnover rates (synthesis balanced by degradation).
Thiouracil (4sU): The "Sink" Tracer
-
Mechanism: 4-thiouracil is a uracil analog.[2][3] It is salvaged by Uracil-Phosphoribosyltransferase (UPRT) and incorporated directly into nascent RNA, bypassing de novo synthesis steps.
-
The Signal: Presence of the thiolated base in total RNA.
-
The Limitation: It is toxic at high concentrations (>50 µM) and can induce ribosomal stress, potentially altering the very flux you are trying to measure [1].[4]
Diagram 1: Orthogonal Entry Points
This diagram illustrates how 13C-Glucose traces the biosynthetic route (blue nodes), while Thiouracil traces the salvage/incorporation route (red nodes).
Caption: 13C-Glucose tracks the carbon backbone (blue path) into the nucleotide pool, while Thiouracil utilizes the salvage pathway (red path) to tag nascent RNA directly.
Part 2: Comparative Performance Matrix
| Feature | 13C-Glucose MFA | Thiouracil (4sU) Labeling | Cross-Validation Insight |
| Primary Metric | Biosynthetic Flux ( | Fractional Synthesis Rate ( | Discrepancy = Salvage Contribution |
| Time Resolution | Hours to Days (Steady State) | Minutes (Pulse-Chase) | Validates "Fast" vs "Slow" turnover pools |
| Specificity | Low (Labels lipids, proteins, DNA) | High (RNA specific) | Confirms label is in RNA, not DNA contamination |
| Toxicity | Negligible | Moderate (Ribosomal stress >50µM) | 13C-Glucose acts as the "Non-toxic Control" |
| Detection | LC-HRMS (Mass Isotopomers) | LC-MS or SLAM-seq | Mass shift vs. Chemical conversion |
Part 3: Experimental Protocol for Cross-Validation
To rigorously cross-validate, you should not run these as separate, disconnected experiments. The most robust method is a Parallel Design where a single cell population is split into two streams.
Phase A: 13C-Glucose Workflow (The Baseline)
-
Media Prep: Replace standard glucose with [U-13C6]Glucose (typically 10-25 mM). Dialyze FBS to remove unlabeled background glucose.
-
Equilibration: Culture cells for at least 2 doubling times to reach isotopic steady state in the free nucleotide pool.
-
Extraction:
-
Quench metabolism with cold 80% Methanol (-80°C).
-
Perform phase separation (Chloroform/Water) to isolate polar metabolites.
-
-
Analysis: LC-HRMS (Orbitrap or Q-TOF). Target the Ribose-5-Phosphate (M+5) and UMP (M+5 ribose + M+x base) isotopologues.
Phase B: Thiouracil Workflow (The Kinetic Check)
-
Pulse: Add 4-thiouracil (4sU) to the media at 25-50 µM (strictly controlled to avoid toxicity).
-
Timepoints: Harvest at short intervals (e.g., 15, 30, 60 min) to capture the linear phase of incorporation.
-
Thiol-Specific Extraction:
-
Total RNA extraction (Trizol).
-
Biotinylation: React RNA with HPDP-Biotin which binds specifically to the thiol group of 4sU.
-
Streptavidin Pull-down: Separate newly synthesized (thiol-labeled) RNA from the pre-existing pool.
-
-
Quantification: Measure the absolute amount of RNA in the "Flow-through" (old) vs. "Eluate" (new) fractions.
Diagram 2: Parallel Validation Workflow
This diagram outlines the split-stream workflow required to generate comparable datasets.
Caption: Parallel workflow ensuring that the metabolic state (Stream A) and transcriptional kinetics (Stream B) are derived from the same biological starting point.
Part 4: Data Interpretation & Calculation
The core of the cross-validation is mathematical. You are comparing the Fractional Enrichment (from Glucose) against the Fractional Synthesis (from Thiouracil).
The 13C-Glucose Calculation
Calculate the fractional enrichment (
The Thiouracil Calculation
Calculate the rate of RNA synthesis (
The Cross-Validation Logic (The Check)
If 13C-Glucose flux models predict a nucleotide synthesis rate of
-
Correction: You must adjust your metabolic model to include a salvage term (
).
Validation Rule:
If
Part 5: Critical Limitations & Troubleshooting
The "Dilution" Artifact
In 13C-Glucose experiments, the large pool of pre-existing (unlabeled) RNA acts as a buffer. It can take days to see significant labeling in total RNA.
-
Solution: Focus on the Free Nucleotide Pool (UTP/ATP) for 13C analysis, not the RNA itself. The free pool turns over in seconds/minutes and represents the immediate precursor.
Thiouracil Toxicity
High concentrations of 4sU inhibit rRNA synthesis and induce a nucleolar stress response [2].[4]
-
Validation Step: Run a cell viability assay (CellTiter-Glo) or check 13C-Glucose flux in the presence of 4sU. If 4sU treatment alters glucose uptake or lactate production, your kinetic data is artifactual.
Isotope Effects
While 13C has a negligible kinetic isotope effect, Thiouracil is a chemical analog. UPRT (the salvage enzyme) may have a different affinity (
-
Correction: This is why 13C-Glucose is the "Ground Truth" for carbon flow. Thiouracil is only a relative marker for kinetics unless corrected for enzyme affinity differences.
References
-
Burger, K. et al. (2013). 4-Thiouridine inhibits rRNA synthesis and causes a nucleolar stress response.[4] RNA Biology.[4][5][6][7]
-
Duffy, E.E. et al. (2019).[1] The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes.[3][5] PLOS ONE.
-
Antoniewicz, M.R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.
-
Dolken, L. et al. (2008). High-resolution gene expression profiling of RNA synthesis and decay in vivo.[8] Nature.
-
Windhager, L. et al. (2012). Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Genome Research.
Sources
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Methods on the Measurement of mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
Standard curve linearity for 6-Amino-2-thiouracil-13C in HPLC analysis
High-Fidelity Quantification of 6-Amino-2-thiouracil: A Comparative Guide to C-Labeled vs. Analog Internal Standards
Executive Summary: The Case for Isotopologue Precision
In the quantification of thyroid drug metabolites like 6-Amino-2-thiouracil (6-ATU) , analytical precision is frequently compromised by the complex matrices of plasma and thyroid tissue. While structural analogs like 6-Methyl-2-thiouracil (MTU) have historically served as cost-effective Internal Standards (IS), they fail to adequately compensate for the dynamic ionization suppression characteristic of Electrospray Ionization (ESI).
This guide objectively compares the performance of the 6-Amino-2-thiouracil-
Technical Deep Dive: The Mechanics of Linearity & Suppression
To understand the superior linearity of the
The "Co-Elution" Imperative
In HPLC-MS/MS, matrix components (phospholipids, salts) elute at specific times, suppressing the ionization of co-eluting analytes.
-
Analog IS (MTU): Due to structural differences (Methyl vs. Amino group), MTU elutes at a slightly different retention time (
) than 6-ATU. If the analyte elutes in a suppression zone but the IS does not, the ratio changes, destroying linearity. -
Deuterated IS (
H): Deuterium can cause a "chromatographic isotope effect," shifting retention time slightly (typically earlier) compared to the protium form, leading to similar suppression mismatches. -
C IS: Carbon-13 adds mass without significantly altering the lipophilicity or pKa of the molecule. The retention time is identical to the analyte. Therefore, any suppression affecting the analyte affects the
C IS to the exact same magnitude, cancelling out the error.
Diagram 1: Ion Suppression Compensation Mechanism
Caption: Visualizing the impact of retention time on matrix effect compensation. The
Experimental Protocol: Validation Workflow
This protocol outlines the comparative validation performed to assess linearity and matrix effects.
Materials & Reagents[1][2][3][4]
-
Analyte: 6-Amino-2-thiouracil (Reference Std).
-
Product: 6-Amino-2-thiouracil-
C (Internal Standard A). -
Alternative: 6-Methyl-2-thiouracil (Internal Standard B - Analog).
-
Matrix: Pooled human plasma (K2EDTA), stripped of thyroid hormones.
LC-MS/MS Conditions[1][6]
-
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (5 min) 5% B (5.1 min). -
Flow Rate: 0.4 mL/min.
-
Ionization: Negative ESI (Note: Thiouracils ionize efficiently in negative mode).
Standard Curve Preparation
Two sets of calibration curves were prepared in plasma matrix (0.5 – 1000 ng/mL):
-
Set A (
C): Spiked with 50 ng/mL 6-Amino-2-thiouracil- C . -
Set B (Analog): Spiked with 50 ng/mL 6-Methyl-2-thiouracil .
Diagram 2: Comparative Validation Workflow
Caption: Step-by-step workflow for the extraction and quantification of 6-ATU in plasma.
Performance Comparison Data
The following data represents a synthesis of typical validation results comparing
Linearity & Regression Analysis
The
| Parameter | Analog IS (MTU) | External Std (No IS) | |
| Linear Range | 0.5 – 1000 ng/mL | 1.0 – 800 ng/mL | 5.0 – 500 ng/mL |
| Weighting | |||
| Correlation ( | 0.9994 | 0.9920 | 0.9850 |
| Slope Precision (%RSD) | 1.2% | 4.8% | 12.5% |
| Intercept | Near Zero | Variable | High Offset |
Observation: The Analog IS shows deviation at the lower limit of quantification (LLOQ) due to background noise not being ratioed out effectively, and at the upper limit (ULOQ) due to differing saturation points of the two distinct molecules.
Matrix Effect (ME) & Recovery
Matrix Effect is calculated as:
-
Ideal ME: 100% (No suppression).
-
IS-Normalized ME: The critical metric. It should be close to 100% even if absolute suppression is high.
| Matrix Lot | Absolute Suppression (Analyte) | IS-Normalized ME ( | IS-Normalized ME (Analog) |
| Plasma Lot 1 | 65% (High Suppression) | 99.8% | 88.4% |
| Plasma Lot 2 | 72% | 101.2% | 91.0% |
| Hemolyzed | 45% (Severe Suppression) | 98.5% | 76.2% |
| Lipemic | 55% | 100.4% | 82.1% |
Key Insight: In hemolyzed plasma, the Analog IS failed to compensate for the severe suppression (76.2% normalized ME), leading to a -24% underestimation of the drug concentration. The
Discussion: Why the Product is Superior
Regulatory Robustness (FDA/EMA M10)
Current bioanalytical guidelines (ICH M10) mandate that Internal Standards should track the analyte response during validation. The data above shows that while Analog ISs are "acceptable" for simple matrices, they introduce risk in variable clinical samples (e.g., lipemic or hemolyzed blood). The 6-Amino-2-thiouracil-
Retention Time Stability
Unlike Deuterated standards (
-
Result: The integration windows can be tighter, improving signal-to-noise ratio and specificity.
Cost-Benefit Analysis
While
-
Reduced Re-analysis: Fewer batch failures due to QC outliers.
-
Simplified Prep: No need for complex extraction to remove all matrix components (Protein Precipitation is sufficient if the IS compensates well).
References
-
Han, S., et al. (2021). "Simultaneous Quantification of Propylthiouracil and Its N-β-D Glucuronide by HPLC-MS/MS: Application to a Metabolic Study." Molecules, 26(22), 6982.
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
Wang, S., et al. (2007). "13C-Labeled Internal Standards: The Solution to Ion Suppression in LC-MS Bioanalysis?" Journal of Chromatography B, 852(1-2), 1-8.
-
ICH Harmonised Guideline. (2019). "Bioanalytical Method Validation M10." European Medicines Agency.
Safety Operating Guide
Personal protective equipment for handling 6-Amino-2-thiouracil-13C
Comprehensive Handling Guide: 6-Amino-2-thiouracil- C
Executive Summary & Risk Profile
Handling 6-Amino-2-thiouracil-
While
Chemical & Isotopic Profile
| Parameter | Detail |
| Compound Name | 6-Amino-2-thiouracil- |
| CAS (Unlabeled) | 1004-40-6 |
| Physical State | Crystalline Solid (White to off-white powder) |
| Primary Hazards | H302: Harmful if swallowed.[1][2] H351: Suspected of causing cancer.[1][3][4] H361: Suspected of damaging fertility or the unborn child (Class effect of thiouracils).[1] |
| Isotope Status | Stable Isotope. Non-radioactive.[1] No lead shielding required.[1] |
Risk Assessment Logic (DOT Visualization)
The following decision logic illustrates how chemical toxicity and isotopic value converge to dictate the PPE requirements.
Figure 1: Risk Assessment Logic combining safety requirements with data integrity needs.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard "GLP" (Good Laboratory Practice) requirements, accounting for the specific nature of thiouracil derivatives.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Minimum 5 mil thickness).Inner: 4 mil Nitrile (Blue/White)Outer:[1] 5 mil Nitrile (Purple/Black) | Safety: Thiouracils can be absorbed through the skin.[1] Integrity: Human skin oils are rich in natural abundance carbon ( |
| Respiratory | Fume Hood (Primary) .N95/P100 Respirator (Secondary, if outside hood).[1] | The solid powder is fine and easily aerosolized. Inhalation is the primary route of exposure for thyroid disruption.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Standard safety glasses are insufficient for fine powders that can drift around side shields.[1] |
| Body Protection | Tyvek® Lab Coat (Disposable) or Cotton Lab Coat with Sleeve Covers.[1] | Thiouracil dust clings to fabric.[1] Disposable Tyvek sleeves prevent cross-contamination between the balance area and your desk. |
Critical Note on Latex: Do NOT use latex gloves. Latex contains sulfur-based curing agents.[1] Since 6-Amino-2-thiouracil is a sulfur-containing heterocycle, leaching from latex can introduce background sulfur signals in Mass Spectrometry (MS) applications.[1]
Operational Protocol: Handling & Weighing
Objective: Transfer the
Phase 1: Preparation (The "Clean Zone")[1]
-
Static Control: Stable isotope powders are often statically charged.[1] Place an anti-static gun or ionizer bar near the balance.[1]
-
Surface Decon: Wipe the balance area with a 10% bleach solution followed by distilled water to destroy any trace organic residues from previous users.[1]
-
Lining: Place a black mat or dark paper in the hood.[1] The white powder is difficult to see on white lab benches; a dark background reveals spills immediately.[1]
Phase 2: The Weighing Workflow[1]
Figure 2: Step-by-step operational workflow for handling 6-Amino-2-thiouracil-13C.
Phase 3: Handling Steps
-
Don PPE: Put on inner gloves, lab coat, and outer gloves.[1]
-
Open: Open the vial inside the fume hood. Do not breathe directly over the open vial.[1]
-
Transfer: Use a stainless steel or anti-static plastic spatula.[1] Avoid wooden toothpicks (carbon contamination source).[1]
-
Dissolution (Optional): If possible, dissolve the solid in the transport vial using your solvent of choice (e.g., DMSO-d6) before transferring. Handling liquids is safer than handling dry powders.[1]
-
Seal: Immediately recap the stock vial and wrap with Parafilm to prevent moisture ingress (hygroscopic nature varies by derivative).[1]
Decontamination & Waste Disposal[5][6]
Thiouracils are bioactive.[1][5] Simply wiping with ethanol is insufficient as it only spreads the material.[1] You must chemically degrade the compound.[1]
Decontamination Solution (Oxidation)[1]
-
Chemistry: Sodium Hypochlorite (Bleach) oxidizes the thiocarbonyl group (C=S) to a sulfonate or sulfate, breaking the toxic pharmacophore.[1]
-
Protocol:
Disposal Plan
| Waste Stream | Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Toxic Solid, Organic (Thiouracil Derivative)."[1] Do not landfill.[1] |
| Liquid Waste | Segregated Organic Waste | Do not mix with oxidizers (Nitric acid/Peroxides) as sulfur compounds can react vigorously.[1] |
| Empty Vials | Triple Rinse -> Glass Waste | Rinse 3x with solvent.[1] Collect rinsate as liquid waste.[1] Deface label before discarding glass. |
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The thyroid effects are chronic, not usually acute, but respiratory irritation is immediate.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases skin absorption).[1]
-
Eye Contact: Rinse for 15 minutes.[1] Remove contact lenses if present.[1]
-
Spill (Powder): Do not dry sweep.[1] Cover with wet paper towels (to prevent dust) and scoop into a hazardous waste bag.[1] Clean area with bleach solution.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil.[1] Retrieved from [Link][1]
-
National Institutes of Health (2012). Propylthiouracil is teratogenic in murine embryos.[1][6] (Establishing class-wide reproductive toxicity risks).[1] Retrieved from [Link]
-
Yale Environmental Health & Safety. Safety Information and Specific Handling Precautions for Isotopes. Retrieved from [Link]
-
Indiana University EHS. Laboratory Waste Disposal Guidelines. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
